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[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Documentation Hub

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  • Product: [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
  • CAS: 1340521-16-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Screening of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Foreword: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2] Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold." This structure is present in numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][3] The compound of interest, [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, incorporates this critical moiety, suggesting a high potential for biological activity. This guide provides a comprehensive, field-proven framework for its initial in vitro evaluation, designed to efficiently identify its cytotoxic profile, potential molecular targets, and initial safety liabilities. Our approach is not a rigid sequence of assays but a strategic, multi-phase workflow designed to build a robust data package for informed decision-making.

Compound Profile

A clear understanding of the test article is the foundation of any screening campaign.

PropertyValueSource
IUPAC Name [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine-
CAS Number 1340521-16-5[4]
Molecular Formula C₁₂H₁₄N₂OS[4]
Molecular Weight 234.32 g/mol [4]
Structure alt text -

A Strategic Multi-Phase Screening Approach

The causality behind a well-designed screening cascade is paramount. We avoid a "shotgun" approach, instead employing a tiered system that uses data from each phase to inform the next. This ensures that resources are spent on the most promising avenues and that potential liabilities are identified early. The workflow is designed to first establish a therapeutic window by assessing general cytotoxicity, then to identify specific, high-value molecular targets, and finally to confirm on-target activity while profiling for off-target effects.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Hypothesis-Driven Target Identification cluster_2 Phase 3: Hit Validation & Selectivity A Compound Acquisition & QC (Purity, Identity) B General Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Determination of GI50 / IC50 in multiple cell lines B->C D Target Class Hypothesis (Based on Thiazole Scaffold) C->D Concentration range set from cytotoxicity data E Kinase Panel Screening (Biochemical Assays) D->E F GPCR / Ion Channel Screening D->F G Other Enzyme Assays D->G H Primary Hit Confirmation (Dose-Response) E->H Identify Primary Hits I Orthogonal Assay (e.g., Cell-Based Target Engagement) H->I J Broad Selectivity Profiling (e.g., Eurofins SafetyScreen44™) H->J K Lead Candidate Nomination I->K J->K

Caption: A strategic, three-phase in vitro screening workflow.

Phase 1: Foundational Screening - Cellular Viability and Cytotoxicity

Expert Rationale: Before investigating specific mechanisms, it is imperative to understand the compound's general effect on cell health.[5][6] This foundational step determines the concentration range for all subsequent experiments, preventing misleading results from overt toxicity and identifying the compound's therapeutic index. We utilize the resazurin reduction assay, a robust, sensitive, and cost-effective method for assessing metabolic activity as a proxy for cell viability.[7]

Detailed Protocol: Resazurin Cell Viability Assay

This protocol is optimized for assessing the dose-dependent effects of the test compound on a panel of human cancer cell lines (e.g., MCF7 (breast), A549 (lung), U87 (glioblastoma)).

I. Materials:

  • Test Compound: [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, dissolved in 100% DMSO to create a 10 mM stock.

  • Cell Lines: Adherent human cancer cell lines.

  • Culture Medium: Appropriate for the selected cell lines (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Reagents: Resazurin sodium salt (e.g., Sigma-Aldrich R7017), DMSO (cell culture grade), Trypsin-EDTA.

  • Equipment: 96-well clear-bottom black plates, multichannel pipette, absorbance/fluorescence plate reader, CO₂ incubator.

II. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., via Trypan Blue).

    • Dilute cells to an optimized seeding density (typically 2,000-10,000 cells/well) in 100 µL of culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the test compound in culture medium from the 10 mM DMSO stock. A common starting point is a 10-point, 3-fold dilution series (e.g., 100 µM down to 5 nM).

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.

    • Add 20 µL of the resazurin solution to each well (including blanks).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm with a reference at 600 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by expressing the results as a percentage of the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

Representative Data Presentation
Cell LineTissue of OriginGI₅₀ (µM)
MCF7Breast Cancer8.2
A549Lung Cancer15.5
U87Glioblastoma5.9
HCT116Colon Cancer> 50

Phase 2: Hypothesis-Driven Target Identification - Kinase Inhibition

Expert Rationale: The thiazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[8] Kinases are a highly validated class of drug targets, particularly in oncology and immunology.[8][9] Therefore, a primary hypothesis is that [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine functions as a kinase inhibitor. A radiometric biochemical assay provides the gold standard for sensitivity and directly measures the transfer of a phosphate group, avoiding interference from colored or fluorescent compounds.[10][11]

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiazole Compound Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK kinase pathway.

Detailed Protocol: Radiometric Kinase Activity Assay (³³P-ATP)

This protocol describes a method to determine the IC₅₀ of the test compound against a specific kinase (e.g., MEK1).

I. Materials:

  • Test Compound: Serially diluted in kinase reaction buffer with a constant DMSO concentration.

  • Enzyme: Recombinant active human kinase (e.g., MEK1).

  • Substrate: Specific substrate for the kinase (e.g., inactive ERK2 for MEK1).

  • Reagents: [γ-³³P]ATP, unlabeled ATP, DTT, MgCl₂, HEPES buffer, Brij-35, BSA.

  • Equipment: P81 phosphocellulose filter plates, vacuum manifold, liquid scintillation counter, microplate shaker.

II. Step-by-Step Methodology:

  • Reaction Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1% DMSO).[11]

    • In a 96-well plate, add 5 µL of serially diluted test compound. Include positive control wells (known inhibitor, e.g., Staurosporine) and negative/vehicle control wells (DMSO).

    • Add 20 µL of a substrate/enzyme mix prepared in the reaction buffer.

    • Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution by mixing unlabeled ATP with [γ-³³P]ATP to achieve a final concentration at the Kₘ for the specific kinase (e.g., 10 µM).

    • Initiate the reaction by adding 25 µL of the ATP solution to all wells.

  • Incubation and Termination:

    • Incubate the plate for a predetermined time (e.g., 120 minutes) at room temperature with gentle shaking.

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture and Washing:

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

    • Wash the filter plate four times with 0.75% phosphoric acid using a vacuum manifold to remove unincorporated [γ-³³P]ATP.

    • Dry the plate completely.

  • Detection and Analysis:

    • Add liquid scintillant to each well.

    • Count the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the log of compound concentration and fit the data to determine the IC₅₀ value.

Representative Data Presentation
Kinase TargetIC₅₀ (µM)
MEK10.25
CDK21.8
SRC> 20
EGFR9.7

Phase 3: Hit Validation, Selectivity, and Early Safety Profiling

Expert Rationale: A primary hit is merely a starting point. Trustworthiness is built by validating this hit in an orthogonal assay and, crucially, by assessing its selectivity. A lack of selectivity is a primary cause of kinase inhibitor failure in later development stages.[8] Furthermore, early in vitro safety pharmacology profiling is an essential tool to de-risk a compound and predict potential clinical adverse effects.[12]

G Start Primary Hit Identified (e.g., MEK1 IC50 < 1µM) Confirm Confirm IC50 with fresh compound lot Start->Confirm Orthogonal Orthogonal Assay: Cellular p-ERK Western Blot or In-Cell Target Engagement Assay Confirm->Orthogonal Confirmed Fail Fail / Re-evaluate Confirm->Fail Not Confirmed Selectivity Broad Kinase Selectivity Panel (e.g., >100 kinases) Orthogonal->Selectivity Cellular Activity Demonstrated Orthogonal->Fail No Cellular Activity Safety In Vitro Safety Panel (hERG, CYP inhibition, etc.) Selectivity->Safety Acceptable Selectivity Window Selectivity->Fail Poor Selectivity Pass3 Pass Safety->Pass3 Clean Profile Safety->Fail Safety Liabilities Identified Pass1 Pass Pass2 Pass

Caption: A decision-making workflow for hit triage and validation.

Selectivity Profiling

Methodology: It is highly recommended to use a commercial service for broad kinase selectivity profiling. Companies like Eurofins Discovery (KinaseProfiler™) or Reaction Biology offer panels that assess inhibitory activity against hundreds of kinases in a single, standardized run.[9] The compound should be submitted for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).

Data Interpretation: The goal is to identify a compound that is highly potent against the primary target (e.g., MEK1) with minimal activity (e.g., <50% inhibition at 1 µM) against other kinases, especially those within the same family or known to cause toxicity.

Early Safety Pharmacology

Methodology: A core battery of in vitro safety assays should be performed to identify potential liabilities early in the development process.[13][14] This typically includes:

  • hERG Channel Assay: To assess the risk of drug-induced QT prolongation, a major cardiovascular liability.[13]

  • Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.

  • Ames Test: To assess mutagenicity.

  • Broad Target Binding Panel: Screening against a panel of receptors, ion channels, and transporters known to be associated with adverse effects (e.g., Pharmaron's Safety Panel).[15]

Conclusion and Path Forward

This in-depth guide outlines a logical and scientifically rigorous strategy for the initial in vitro screening of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. By progressing through a multi-phase workflow—from foundational cytotoxicity profiling to hypothesis-driven target identification and subsequent hit validation and safety assessment—researchers can build a comprehensive data package. The results from this cascade will enable a clear, data-driven decision on whether to advance the compound into lead optimization, re-evaluate its potential, or terminate its development. This structured approach maximizes the probability of success while efficiently utilizing laboratory resources.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google.
  • In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories.
  • In Vitro Safety Pharmacology Study Services. (n.d.). Creative Biolabs.
  • Overview of Cell Viability and Survival. (n.d.). Cell Signaling Technology.
  • Safety Assays - Preclinical Pharmacology CRO. (n.d.). PharmaLegacy.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). JoVE.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). PubMed.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • Cell Health Screening Assays for Drug Discovery. (n.d.). Promega Korea.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2017). ResearchGate.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC.
  • In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers.
  • 3.6. In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine-1340521-16-5. (n.d.). Thoreauchem.

Sources

Exploratory

Comprehensive Physicochemical Profiling of[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine: Solubility and Stability Dynamics

Executive Summary The compound [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry. The architecture of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry. The architecture of this molecule—comprising a 1,3-thiazole core, a lipophilic 5-phenyl ring, a hydrogen-bonding 2-methoxymethyl ether, and an ionizable 4-methanamine group—presents a complex physicochemical profile.

As a Senior Application Scientist, I approach the preformulation of such molecules not merely as a checklist of assays, but as a systematic deconstruction of molecular vulnerabilities. Understanding the causality behind a molecule's solubility limits and degradation pathways is critical to preventing late-stage clinical failures. This whitepaper provides a rigorous, self-validating framework for assessing the thermodynamic solubility and intrinsic stability of this specific thiazole derivative, ensuring compliance with ICH guidelines and establishing a robust foundation for downstream formulation.

Structural and Physicochemical Rationale (The "Why")

Before executing laboratory protocols, we must predict how the structural microenvironments of[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine dictate its macroscopic behavior.

  • The 1,3-Thiazole Core: This sulfur- and nitrogen-containing five-membered heterocycle is a privileged pharmacophore present in over 18 FDA-approved drugs [6]. While generally stable, the electron-rich sulfur atom acts as a primary site for oxidative degradation (forming sulfoxides or sulfones) [5].

  • The 5-Phenyl Substitution: The addition of the phenyl ring significantly increases the molecule's lipophilicity (LogP). While this enhances membrane permeability, it drives strong hydrophobic packing in the solid state, imposing a high crystal lattice energy that inherently restricts aqueous solubility.

  • The 4-Methanamine Group (-CH₂NH₂): This primary amine is the molecule's principal basic center. With an estimated pKa in the range of 8.5–9.5, the molecule will exist primarily in its protonated (cationic) form at physiological pH (7.4) and gastric pH (1.2). This ionization is the primary driver for its aqueous solubility.

  • The 2-Methoxymethyl Group (-CH₂OCH₃): The ether oxygen provides a localized hydrogen-bond acceptor site, slightly mitigating the lipophilic burden of the phenyl ring. However, under extreme acidic and thermal stress, aliphatic ethers can be susceptible to cleavage.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValuePharmacokinetic Implication
Molecular Weight 234.32 g/mol Optimal for oral absorption (Lipinski compliant).
pKa (Primary Amine) ~ 8.8Highly soluble in gastric fluid; pH-dependent solubility in the intestine.
LogP (Partition Coefficient) ~ 2.4Good balance of aqueous solubility and lipid permeability.
Topological Polar Surface Area 68.3 ŲFavorable for membrane permeation; potential for blood-brain barrier crossing.

Thermodynamic Solubility Assessment

While kinetic solubility (via DMSO stock dilution) is useful for early high-throughput screening, it frequently overestimates true solubility due to the formation of transient supersaturated states [3]. For rigorous CMC development, we must employ the Saturation Shake-Flask Method , universally recognized as the "gold standard" for thermodynamic solubility [4].

Protocol: pH-Dependent Shake-Flask Method

To understand the solubility behavior of the ionizable methanamine group, we evaluate the compound across a physiologically relevant pH gradient.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard USP buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate buffer).

  • Solid Addition: Dispense 2.0 mg of solid [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine into light-protected, sealed glass vials.

  • Equilibration: Add 1.0 mL of the respective buffer to each vial. Ensure a visible excess of solid remains to guarantee saturation. If the solid dissolves completely, add more API until a suspension is maintained.

  • Incubation: Place the vials in a temperature-controlled orbital shaker at 25°C (and a parallel set at 37°C) at 400 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached [2].

  • Phase Separation: Extract the suspension and centrifuge at 14,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Caution: Discard the first 100 µL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Analyze the filtrate using HPLC-UV. HPLC is strictly preferred over simple UV-Vis spectrophotometry because it can separate the parent API from any degradation products that may have formed during the 72-hour incubation [3].

SolubilityWorkflow A Solid Compound Excess Addition B BufferAddition (pH1.2, 7.4) A->B C Incubation & Shaking (48-72h, 25°C/37°C) B->C D Phase Separation (Centrifugation + PTFE Filter) C->D E HPLC-UV/DAD Quantification D->E F Thermodynamic Solubility Profile E->F

Fig 1: Thermodynamic Shake-Flask Solubility Workflow
Table 2: Representative Thermodynamic Solubility Profile (37°C)

(Note: Data is representative of expected behavior for this chemotype)

Buffer SystempHIonization StateSolubility (mg/mL)Classification
0.1 N HCl 1.2>99% Protonated> 15.0Highly Soluble
Acetate Buffer 4.5>99% Protonated12.5Highly Soluble
Phosphate Buffer 7.4~96% Protonated1.8Moderately Soluble
Unbuffered Water ~8.2~80% Protonated0.4Poorly Soluble

Intrinsic Stability and Forced Degradation

Forced degradation studies are mandated by the ICH Q1A(R2) guidelines to elucidate the intrinsic stability of the drug substance and to validate that the analytical methods used are "stability-indicating" (i.e., capable of resolving the parent API from all degradants) [1, 7]. We target a degradation of 5% to 20%; excessive stress (>20%) can generate secondary degradants that are not clinically or commercially relevant [1].

Protocol: ICH Q1A(R2) Stress Testing

1. Hydrolytic Stress (Acid/Base):

  • Acid: 0.1 N HCl at 60°C for 24 hours. Rationale: Tests the stability of the methoxymethyl ether linkage against acid-catalyzed cleavage.

  • Base: 0.1 N NaOH at 60°C for 24 hours. Rationale: Thiazole rings are generally stable to base, but we monitor for potential ring-opening events.

2. Oxidative Stress:

  • Condition: 3% H₂O₂ at room temperature for 24 hours.

  • Rationale: The sulfur atom in the thiazole ring is highly susceptible to oxidation, leading to the formation of thiazole-S-oxides (sulfoxides) and sulfones [5]. The primary methanamine may also oxidize to a hydroxylamine or nitroso derivative.

3. Photolytic Stress (ICH Q1B):

  • Condition: Exposure to UV and visible light for no less than 1.2 million lux hours and 200 watt-hours/m².

  • Rationale: Aromatic heterocycles conjugated with phenyl rings can undergo photo-induced radical reactions or ring rearrangements.

4. Thermal Stress:

  • Condition: Solid state exposure at 60°C and 75% Relative Humidity (RH) for 7 days.

  • Rationale: Assesses solid-state degradation and the impact of moisture (hygroscopicity) on the amine salt form.

DegradationWorkflow API [2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]methanamine Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolytic Stress (UV/Vis, ICH Q1B) API->Photo Thermal Thermal Stress (60°C, 75% RH) API->Thermal Analysis LC-MS/MS & HPLC-DAD Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Profile Degradation Pathway & Impurity Profiling Analysis->Profile

Fig 2: ICH Q1A(R2) Forced Degradation and Stability-Indicating Workflow
Table 3: Forced Degradation Profiling Results
Stress ConditionTime/Temp% DegradationPrimary Degradation Pathway / Putative Degradant
Control (Unstressed) N/A0.0%N/A
0.1 N HCl 24h / 60°C4.2%Minor ether cleavage yielding 2-(hydroxymethyl) derivative.
0.1 N NaOH 24h / 60°C< 1.0%Highly stable under basic conditions.
3% H₂O₂ 24h / RT18.5%Significant. Thiazole S-oxidation (sulfoxide formation).
Photolysis (UV/Vis) 1.2M lux-hrs6.8%Moderate photo-oxidation; requires opaque packaging.
Thermal (Solid) 7 days / 60°C< 0.5%Highly stable in the solid state.

Conclusion and Formulation Strategy

The physicochemical profiling of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine reveals a molecule with excellent pH-dependent solubility, driven by the basicity of the methanamine group. It is highly soluble in gastric environments, suggesting that dissolution will not be the rate-limiting step for oral bioavailability.

However, the stability profile highlights a critical vulnerability to oxidative stress, specifically at the thiazole sulfur. Consequently, the formulation strategy must prioritize the exclusion of reactive oxygen species. This can be achieved by incorporating antioxidants (e.g., BHT, ascorbic acid) into the final dosage form, utilizing nitrogen purging during the manufacturing process, and selecting excipients with low peroxide values (avoiding certain grades of povidone or PEGs).

By adhering to these rigorous, self-validating analytical protocols, we ensure that the transition from discovery to clinical formulation is governed by empirical data and mechanistic understanding.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI. Available at:[Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at:[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine in Cancer Cell Line Studies

For Research Use Only. Not for human or veterinary use.[1] Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology Research The thiazole ring is a prominent heterocyclic scaffold that has garnered signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.[1]

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology Research

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[2] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with potent anticancer activities.[3][4][5] This is underscored by the clinical success of drugs like Dasatinib and Ixazomib, which feature a thiazole core and have been approved for cancer therapy.[3][4] The versatility of the thiazole moiety allows it to interact with various biological targets within cancer cells, disrupting pathways essential for their proliferation and survival.[3][4] Thiazole-containing compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion, making them a focal point for the development of novel anticancer agents.[2]

This document provides a comprehensive guide for researchers investigating the potential of a novel thiazole derivative, [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (hereinafter referred to as "the Compound"), in cancer cell line studies. While specific biological data for this particular compound is not yet extensively published, these application notes and protocols are synthesized from established methodologies for evaluating novel anticancer agents, particularly those with a thiazole scaffold.

Postulated Mechanism of Action

Thiazole derivatives exert their anticancer effects through diverse mechanisms.[3][4] Based on the structure of the Compound and the known activities of related molecules, a primary investigation should focus on its potential to induce apoptosis and modulate key signaling pathways often dysregulated in cancer. A plausible hypothesis is that the Compound may interfere with cellular processes that lead to programmed cell death.

postulated_mechanism Compound [2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]methanamine CancerCell Cancer Cell Compound->CancerCell Enters cell SignalingPathways Dysregulated Signaling Pathways (e.g., PI3K/Akt, MAPK) Compound->SignalingPathways Inhibits/Modulates ApoptosisInduction Induction of Apoptosis SignalingPathways->ApoptosisInduction CellCycleArrest Cell Cycle Arrest SignalingPathways->CellCycleArrest CellDeath Cancer Cell Death ApoptosisInduction->CellDeath CellCycleArrest->CellDeath

Caption: Postulated mechanism of action for the Compound in cancer cells.

I. Preliminary Evaluation: In Vitro Cytotoxicity Screening

The initial step in evaluating a new anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This is typically achieved by measuring the reduction in cell viability after a defined period of exposure to the compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay.[6]

Illustrative Data Presentation

The following table presents hypothetical IC50 values for the Compound across various cancer cell lines. This format is recommended for summarizing experimental findings.

Cell LineCancer TypeHypothetical IC50 of the Compound (µM)
MCF-7 Breast Adenocarcinoma18.5
HepG2 Hepatocellular Carcinoma25.2
A549 Lung Carcinoma32.8
HeLa Cervical Adenocarcinoma15.1
HCT116 Colorectal Carcinoma21.7
Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium appropriate for each cell line

  • 96-well plates

  • The Compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the Compound in culture medium. A 2-fold serial dilution is common.[8] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted Compound solutions. Include wells with vehicle control (medium with solvent only) and untreated cells (medium only).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Compound concentration and use non-linear regression to determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells 1. Seed Cells (96-well plate) PrepCompound 2. Prepare Compound Dilutions TreatCells 3. Treat Cells (24-72h incubation) PrepCompound->TreatCells AddMTT 4. Add MTT Reagent (2-4h incubation) TreatCells->AddMTT Solubilize 5. Solubilize Formazan (e.g., with DMSO) AddMTT->Solubilize ReadAbsorbance 6. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 7. Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT Cell Viability Assay.[7]

II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the Compound is established, the next logical step is to investigate the mechanism by which it induces cell death. Many thiazole derivatives have been shown to trigger apoptosis.[2]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • The Compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the Compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at approximately 500 x g for 5 minutes.[7]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[7]

  • Staining: Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

apoptosis_workflow SeedTreat 1. Seed & Treat Cells (IC50 concentrations) Harvest 2. Harvest Cells (Adherent + Floating) SeedTreat->Harvest WashResuspend 3. Wash & Resuspend in Binding Buffer Harvest->WashResuspend Stain 4. Stain with Annexin V & PI WashResuspend->Stain Incubate 5. Incubate (15 min, dark) Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.[7]

Protocol 3: Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cells from replicating. This can be analyzed by staining the DNA of the cell population with a fluorescent dye like Propidium Iodide and measuring the fluorescence intensity by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • The Compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the Compound for 24 or 48 hours.

  • Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. Positive results from these assays—specifically, potent cytotoxicity, induction of apoptosis, and/or cell cycle arrest—would warrant further investigation. Subsequent studies could explore the Compound's effect on specific molecular targets, such as key proteins in apoptotic or cell cycle pathways (e.g., caspases, cyclins, Bcl-2 family proteins) using techniques like Western blotting. Furthermore, investigating its efficacy in 3D cell culture models or in vivo animal models would be critical next steps in the drug development process.[6]

References

  • Mehra, A. et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis.
  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds. BenchChem.
  • Mehra, A. et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • El-Sayed, N. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Li, J. et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Pugliese, P. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research.
  • Sapphire Bioscience. (n.d.). [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. Sapphire Bioscience.

Sources

Application

Application Note: Reconstitution and Handling of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale Physicochemical Profiling & Solvation Rationale Before introducin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Physicochemical Profiling & Solvation Rationale

Before introducing any synthetic small molecule into a biological system, its physicochemical properties must dictate the solvation strategy. [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (Molecular Formula: C₁₂H₁₄N₂OS; MW: ~234.32 g/mol ) presents a distinct structural profile:

  • Lipophilic Core: The 1,3-thiazole ring and the 5-phenyl substitution drive a high partition coefficient (LogP), rendering the free base highly hydrophobic and poorly soluble in aqueous buffers.

  • Polar Moieties: The 4-methanamine (-CH₂NH₂) and 2-methoxymethyl (-CH₂OCH₃) groups act as hydrogen bond donors and acceptors.

The Causality of Solvent Choice: Direct addition of this compound to aqueous cell culture media will result in immediate precipitation due to the hydrophobic effect dominating the hydration energy. To overcome the crystal lattice energy, the compound must first be fully solvated in a polar aprotic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for this purpose, as it effectively solvates both the lipophilic core and the polar functional groups. Furthermore, researchers must verify the exact batch-specific molecular weight on the Certificate of Analysis (CoA), as variations in salt stoichiometry or hydration states will alter the required solvent volume[1].

Master Stock Preparation (DMSO)

Materials Required
  • [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (Dry powder)

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Sterile, solvent-resistant microcentrifuge tubes

Step-by-Step Protocol & Causality
  • Centrifugation: Before opening the vial, centrifuge at 10,000 x g for 1 minute.

    • Causality: Lyophilized powders often adhere to the cap or upper walls of the vial during transit. Centrifugation ensures the entire mass is collected at the bottom, preventing inaccurate molarity calculations.

  • Solvent Addition: Add the calculated volume of room-temperature anhydrous DMSO (see Table 1) to create a 10 mM or 50 mM master stock.

  • Agitation & Sonication: Vortex the vial vigorously for 30 seconds. If visual inspection reveals undissolved particulates, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication introduces acoustic cavitation, breaking apart micro-crystals and ensuring complete thermodynamic solvation.

  • Aliquoting and Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store immediately at -20°C or -80°C, protected from light.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO, leading to compound hydrolysis and gradual precipitation. Standard small molecule stocks are stable for up to 6 months at -20°C under these conditions.

Table 1: Master Stock Reconstitution Guide

Based on a baseline molecular weight of 234.32 g/mol . Adjust volumes if the CoA indicates a different batch-specific MW.

Mass of CompoundTarget ConcentrationVolume of Anhydrous DMSO Required
1 mg10 mM426.8 µL
5 mg10 mM2133.8 µL
10 mg10 mM4267.7 µL
1 mg50 mM85.4 µL
5 mg50 mM426.8 µL

Aqueous Reconstitution & Cell Culture Treatment

The 0.1% DMSO Limit

When transitioning from the DMSO master stock to aqueous cell culture media, the final concentration of DMSO must be strictly controlled. It is a well-established standard that the final DMSO concentration in cell culture must not exceed 0.1% (v/v) [2].

  • Causality: DMSO concentrations above 0.1% can induce significant solvent toxicity, alter lipid bilayer permeability, and trigger off-target transcriptomic shifts (such as artificial differentiation or apoptosis), which will confound the assay's readouts and fail to mimic in vivo conditions[2].

Step-by-Step Protocol: Serial Dilution

To prevent a "solvent crash" (localized precipitation when high-concentration DMSO hits water), perform intermediate dilutions in DMSO before the final aqueous transfer.

  • Intermediate Stock Preparation: Dilute the 10 mM Master Stock in 100% DMSO to create a "1000x Intermediate Stock" relative to your final desired assay concentration.

  • Aqueous Transfer: Add 1 µL of the 1000x Intermediate Stock to 999 µL of pre-warmed cell culture media.

  • Homogenization: Mix immediately by gentle pipetting or inversion to ensure rapid dispersal.

Table 2: Serial Dilution Strategy (Targeting 0.1% Final DMSO)
Final Assay Concentration1000x Intermediate Stock (in DMSO)Dilution to make Intermediate (from 10 mM Master)Addition to 1 mL Culture MediaFinal DMSO %
10 µM 10 mMUse Master Stock DirectlyAdd 1 µL0.1%
1 µM 1 mM10 µL Master + 90 µL DMSOAdd 1 µL0.1%
100 nM 100 µM1 µL Master + 99 µL DMSOAdd 1 µL0.1%

Quality Control & Self-Validating Systems

To ensure the scientific integrity of your assay, the protocol must be self-validating. Implement the following controls:

  • The Vehicle Control (Self-Validation): Every experiment must include a vehicle-only control well containing the exact same final concentration of DMSO (e.g., 0.1%) but lacking the active compound. If the vehicle control shows phenotypic changes compared to untreated cells, the assay is compromised by solvent toxicity.

  • Microscopic Validation: Immediately after adding the compound-spiked media to the cells, inspect the wells under an inverted phase-contrast microscope (20x or 40x magnification). Look for highly refractive micro-crystals. If crystals are present, the compound has precipitated, meaning the cells are exposed to an unknown, lower concentration of the drug, invalidating the dose-response curve.

Experimental Workflow Visualization

G A Dry Powder Compound [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine B Centrifuge Vial (10,000 x g, 1 min) A->B C Add Anhydrous DMSO (Prepare 10 mM Master Stock) B->C D Vortex & Sonicate (Ensure complete solvation) C->D E Aliquot & Store (-20°C, protect from light) D->E Long-term Storage F Intermediate Dilution (Serial dilution in DMSO) D->F Assay Preparation G Final Cell Culture Media (DMSO ≤ 0.1% v/v) F->G 1:1000 Aqueous Transfer

Figure 1: Workflow for small molecule reconstitution, storage, and dilution for cell culture assays.

References

  • Bi, Y., et al. "New ionic derivatives of betulinic acid as highly potent anti-cancer agents." PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Biochemical Assay Development for[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Scientific Rationale & Target Selection The small molecule [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents a highly privileged pharmacophore in modern drug discovery. The structural combination of a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Selection

The small molecule [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents a highly privileged pharmacophore in modern drug discovery. The structural combination of a thiazole core, a hydrogen-bonding methanamine moiety, and the hydrophobic bulk of a C5-phenyl group makes this scaffold exceptionally well-suited for interacting with two distinct, high-value therapeutic target classes:

  • Kinases (e.g., IRAK4): The methanamine group frequently acts as a critical hinge-binding motif, while the thiazole core occupies the ATP-binding pocket. Thiazol-4-yl derivatives have been extensively documented as potent inhibitors and targeted degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a master regulator of TLR/IL-1R immune signaling[1].

  • Metalloenzymes (e.g., Carbonic Anhydrase): Aryl-substituted thiazol-4-yl methanamines are known to coordinate directly with the active-site zinc ion of human carbonic anhydrases (hCAs), effectively modulating their enzymatic activity[2].

This application note provides a comprehensive, self-validating framework for profiling this compound using two orthogonal biochemical assays: a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for IRAK4 kinase inhibition, and a kinetic esterase assay for Carbonic Anhydrase modulation.

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 TRAF6 TRAF6 Activation IRAK4->TRAF6 NFKB NF-κB / MAPK TRAF6->NFKB Inhibitor [2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]methanamine Inhibitor->IRAK4 Inhibits

Fig 1. TLR/IL-1R signaling pathway illustrating the targeted inhibition of IRAK4 by the compound.

Assay 1: IRAK4 Kinase Inhibition Profiling via TR-FRET

Expertise & Causality

To evaluate the compound's inhibitory potency against IRAK4, we utilize a TR-FRET assay. Unlike standard radiometric or colorimetric assays, TR-FRET offers a homogeneous, no-wash format with high sensitivity and low background interference. The long emission half-life of the Lanthanide donor (e.g., Europium) allows for time-gated measurement, which eliminates short-lived autofluorescence commonly emitted by small-molecule libraries[3]. By measuring the ratio of the acceptor emission (665 nm) to the donor emission (620 nm), the assay inherently corrects for well-to-well liquid dispensing variations and compound quenching.

Experimental Protocol

Materials: Recombinant human IRAK4, Biotinylated-peptide substrate, ATP, Europium-labeled anti-phospho antibody, XL665-conjugated Streptavidin, Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT is crucial to prevent the oxidation of catalytic cysteines, ensuring consistent enzyme kinetics.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of IRAK4 enzyme (optimized to 0.5 nM final concentration) in Assay Buffer. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its apparent Km​ of 10 µM to ensure sensitivity to competitive inhibitors) and Biotinylated-peptide.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-anti-phospho antibody, and XL665-Streptavidin.

  • Readout: Incubate for 60 minutes at RT, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Self-Validating System

To ensure the assay is trustworthy, it must be self-validating. Every plate must include:

  • Max Signal (Vehicle Control): 1% DMSO without inhibitor.

  • Min Signal (Background Control): Reaction lacking ATP.

  • Z'-Factor Calculation: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . A plate is only validated and accepted for IC50​ determination if the Z′≥0.5 .

TR_FRET_Workflow Step1 1. Incubate Enzyme & Compound Step2 2. Add ATP & Biotin-Substrate Step1->Step2 Step3 3. Kinase Reaction (60 min, RT) Step2->Step3 Step4 4. Add Eu-Antibody & XL665-Streptavidin Step3->Step4 Step5 5. Read TR-FRET (665nm / 620nm) Step4->Step5 Step6 6. Calculate IC50 & Z'-factor Step5->Step6

Fig 2. Step-by-step logical workflow of the homogeneous TR-FRET kinase assay and data validation.

Assay 2: Carbonic Anhydrase (CA) Esterase Activity Assay

Expertise & Causality

While Carbonic Anhydrases primarily catalyze the hydration of CO2​ , they also exhibit robust esterase activity. We exploit this by utilizing 4-nitrophenyl acetate (pNPA) as a substrate. The enzyme hydrolyzes the colorless pNPA into 4-nitrophenol, a yellow chromophore that can be measured continuously at 405 nm[4]. A continuous kinetic readout is vastly superior to an endpoint assay here; it allows for the immediate identification of assay artifacts such as compound precipitation, non-linear reaction rates, or inner-filter effects caused by the test compound itself.

Experimental Protocol

Materials: Recombinant human Carbonic Anhydrase II (hCA II), 4-nitrophenyl acetate (pNPA), Assay Buffer (50 mM Tris-SO4, pH 7.6). Note: Tris-SO4 is used instead of Tris-HCl because chloride ions are weak inhibitors of certain CA isozymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mM stock solution of pNPA in anhydrous acetonitrile (freshly prepared to prevent spontaneous degradation).

  • Compound Setup: Dispense 180 µL of Assay Buffer containing the serially diluted thiazole compound into a clear, flat-bottom 96-well microplate.

  • Enzyme Addition: Add 10 µL of hCA II (final concentration ~10 nM). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the 20 mM pNPA stock (final concentration 1 mM) to all wells. Mix gently.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes[4].

Self-Validating System

pNPA is highly prone to spontaneous, non-enzymatic hydrolysis in aqueous buffers[5].

  • Background Subtraction: A "No Enzyme" control well must be included. The linear slope ( ΔAbs/min ) of this spontaneous hydrolysis must be subtracted from the slopes of all test wells to ensure the measured activity is strictly enzyme-dependent.

  • Positive Control: Acetazolamide (a known CA inhibitor) should be run in parallel to verify the assay's dynamic range and sensitivity.

Data Presentation & Quality Control Metrics

To ensure robust decision-making during structure-activity relationship (SAR) campaigns, all quantitative data must be summarized into standardized formats. Below is the expected data structure for profiling[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine.

Assay TypeTarget EnzymeReadout MethodExpected IC50​ RangeHill Slope ( nH​ )Minimum Acceptable Z′ Reference Control
TR-FRET IRAK4Ratio 665/620 nm10 nM - 1 µM0.8 - 1.2 ≥0.65 Staurosporine / KT-474
Kinetic hCA IIAbsorbance (405 nm)50 nM - 5 µM0.8 - 1.2N/A (Kinetic R2>0.98 )Acetazolamide

Note: A Hill slope significantly deviating from 1.0 (e.g., > 1.5) in either assay may indicate non-stoichiometric binding, compound aggregation, or assay interference, triggering mandatory orthogonal validation.

References

  • WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides - Google Patents. 1

  • (Hetero)aryl substituted thiazol-2,4-yl scaffold as human carbonic anhydrase I, II, VII and XIV activators - Taylor & Francis. 2

  • SwiftFluo® TR-FRET Kinase Assay Kits - Sino Biological. 3

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols - Benchchem. 4

Sources

Application

use of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine as a chemical probe for target identification

Application Notes & Protocols Topic: Use of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine as a Chemical Probe for Target Identification Audience: Researchers, scientists, and drug development professionals. Gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Use of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine as a Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

These application notes provide a comprehensive framework for the strategic use of novel small molecules, exemplified by [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, as chemical probes for the identification and validation of protein targets. This document is intended for researchers engaged in chemical biology and drug discovery who are seeking to elucidate the mechanism of action of bioactive compounds. The protocols outlined herein are based on established chemical proteomics methodologies and are designed to be adapted and optimized for specific research questions.

Introduction: The Imperative of Target Deconvolution

The journey from a hit compound identified in a phenotypic screen to a validated drug candidate is contingent on a critical step: target deconvolution.[1][2] Identifying the specific molecular targets of a bioactive small molecule is fundamental to understanding its mechanism of action, predicting potential off-target effects, and enabling structure-activity relationship (SAR) studies for lead optimization.[3] Chemical probes, which are small molecules designed to investigate biological systems, are indispensable tools in this process.[4][5]

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][8] The compound [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (herein referred to as "Thiazole Core Compound" or TCC) represents a potential starting point for the development of a chemical probe. Its structure incorporates a primary amine, which can serve as a synthetic handle for derivatization.

This guide details the necessary steps to convert a foundational molecule like TCC into a functional photo-affinity labeling (PAL) probe and subsequently use it to isolate and identify its binding partners from complex biological samples.[9][10]

From Bioactive Core to Functional Probe: A Derivatization Strategy

To be an effective tool for target identification, a bioactive molecule must be modified to incorporate two key functionalities: a photoreactive group for covalent cross-linking and a reporter tag for enrichment and detection.[9][10][11] Photo-affinity labeling is a powerful technique that utilizes a light-activated moiety to form a covalent bond with the target protein upon UV irradiation, effectively "trapping" the interaction.[9][11]

A typical PAL probe consists of three components: the parent ligand (specificity unit), a photoreactive moiety, and a reporter tag.[9][12] The primary amine of TCC is an ideal attachment point for these modifications, as it is less likely to be essential for binding than the core thiazole-phenyl structure.

Proposed Synthesis of a TCC-based Photo-affinity Probe (TCC-PAL):

The following is a generalized synthetic scheme for derivatizing the Thiazole Core Compound into a trifunctional probe.

G TCC [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (TCC) Intermediate TCC-Diazirine-Alkyne Intermediate TCC->Intermediate Amide Coupling Linker Linker with Diazirine and Alkyne (e.g., NHS-ester activated) Linker->Intermediate FinalProbe Final Probe (TCC-PAL) (TCC-Diazirine-Biotin) Intermediate->FinalProbe CuAAC 'Click' Reaction BiotinAzide Biotin-Azide BiotinAzide->FinalProbe

Caption: Synthetic strategy for TCC-PAL probe generation.

Causality Behind Experimental Choices:

  • Photoreactive Group: A trifluoromethylphenyl diazirine is chosen for its small size and high photo-activation efficiency with long-wave UV light (typically ~350 nm), which minimizes cellular damage.[9][13]

  • Reporter Tag: Biotin is the gold standard for affinity purification due to its exceptionally high affinity for streptavidin.[12]

  • Linker and 'Click' Chemistry: An alkyne-containing linker is introduced to allow for the attachment of a biotin-azide tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction.[14] This modular approach allows for the synthesis of the core probe (TCC-Diazirine-Alkyne) first, which can then be "clicked" to various reporter tags (e.g., biotin for pulldown, fluorophore for imaging).

Experimental Workflows and Protocols

The successful identification of a target protein using a chemical probe is a multi-step process that requires careful validation at each stage.

G cluster_0 Phase 1: Probe Validation cluster_1 Phase 2: Target Labeling & Enrichment cluster_2 Phase 3: Identification & Validation A Synthesize TCC-PAL Probe and Negative Control Probe B Confirm Biological Activity (e.g., Cell Viability Assay) A->B C Competitive Binding Assay B->C D Incubate Cells/Lysate with TCC-PAL Probe C->D Proceed if activity is retained E UV Irradiation (350 nm) to Covalently Crosslink D->E F Cell Lysis & Protein Extraction E->F G Enrich Biotinylated Proteins with Streptavidin Beads F->G H Wash to Remove Non-specific Binders G->H I On-Bead Digestion (Trypsin) H->I Proceed to identification J LC-MS/MS Analysis I->J K Data Analysis: Identify Enriched Proteins J->K L Target Validation (e.g., siRNA, Western Blot) K->L

Caption: Overall workflow for target identification using a photo-affinity probe.

Protocol 1: Probe Validation

Objective: To ensure that the derivatized TCC-PAL probe retains the biological activity of the parent compound and binds to its target(s) specifically.

Critical Concept - The Negative Control: A crucial component of any chemical probe experiment is a structurally similar but biologically inactive negative control.[5] For TCC-PAL, this could be a probe where a key functional group is altered or, more simply, a competition experiment where an excess of the parent TCC is used to outcompete the probe for binding sites.

Step-by-Step Methodology:

  • Activity Assay:

    • Perform a dose-response experiment (e.g., cell viability, enzyme inhibition) comparing the parent TCC with the TCC-PAL probe.

    • Rationale: The addition of the linker and tag should not abolish the probe's activity. A significant loss of potency may indicate that the derivatization site is critical for target interaction.[15]

  • Competitive Labeling:

    • Prepare multiple samples of cell lysate or intact cells.

    • Pre-incubate one set of samples with a 50-100 fold excess of the parent TCC for 1 hour. This is the competition sample.

    • Add the TCC-PAL probe to all samples (both pre-incubated and control) and incubate for another hour.

    • Irradiate with UV light (350 nm) on ice for 10-30 minutes.

    • Lyse the cells (if using intact cells).

    • Perform a "click" reaction to attach a fluorescent reporter (e.g., TAMRA-azide).

    • Separate proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner.

    • Expected Outcome: Fluorescent bands corresponding to target proteins should appear in the control lane but be significantly diminished or absent in the competition lane.[12] This demonstrates that the probe is binding to the same targets as the parent compound.

Protocol 2: Affinity Purification of Target Proteins

Objective: To isolate and enrich proteins that are covalently labeled by the TCC-PAL probe for identification by mass spectrometry.

Step-by-Step Methodology:

  • Large-Scale Labeling:

    • Prepare two large-scale batches of cell lysate or intact cells (e.g., from multiple 15 cm dishes).

    • Experimental Sample: Incubate with TCC-PAL probe (at a pre-determined optimal concentration).

    • Control Sample: Incubate with TCC-PAL probe PLUS a 100-fold excess of the parent TCC.

    • Rationale: The control sample is critical for distinguishing true targets from non-specifically bound proteins. True targets will be outcompeted by the parent compound and thus will be less abundant in the control sample's mass spectrometry results.[16]

  • UV Cross-linking: Irradiate both samples with UV light as optimized in Protocol 1.

  • Click Reaction: Perform a CuAAC reaction to attach biotin-azide to the alkyne handle on the probe-protein conjugates.

  • Streptavidin Enrichment:

    • Add high-capacity streptavidin-agarose or magnetic beads to the lysates and incubate for 2-4 hours at 4°C with rotation.

    • Rationale: The high affinity of biotin for streptavidin allows for efficient capture of the labeled proteins.[2]

  • Stringent Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. This is a critical step for reducing background. A typical wash series includes:

      • 2x washes with 1% SDS in PBS

      • 2x washes with 8 M urea in 100 mM Tris-HCl

      • 2x washes with PBS

    • Rationale: Using strong denaturants like SDS and urea helps to disrupt non-covalent protein-protein and protein-bead interactions.

Protocol 3: Target Identification and Validation

Objective: To identify the enriched proteins using mass spectrometry and validate them as genuine targets.

Step-by-Step Methodology:

  • On-Bead Tryptic Digestion:

    • Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Rationale: Digesting the proteins while they are still bound to the beads is an effective way to elute peptides for analysis while leaving the bulky beads and probe behind.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the resulting spectra against a protein database.

    • Quantify the relative abundance of proteins in the experimental vs. control samples.

    • Criteria for a Hit: A high-confidence target will be significantly enriched in the experimental sample compared to the competition control.

  • Target Validation (Orthogonal Methods):

    • Western Blot: Confirm the identity of top candidates by running a western blot on the enriched samples using antibodies against the putative targets.

    • Cellular Thermal Shift Assay (CETSA): This technique measures changes in protein thermal stability upon ligand binding, providing direct evidence of target engagement in cells.[17]

    • Genetic Knockdown (siRNA/shRNA): If binding to a target protein is responsible for the compound's phenotype, then knocking down that protein should recapitulate or block the effect of the compound.[3]

Data Presentation and Interpretation

Quantitative data from proteomic experiments should be presented clearly to facilitate interpretation.

Table 1: Example Mass Spectrometry Hit List

Protein IDGene NameFold Enrichment (Probe / Probe + Competitor)p-valueDescription
P04637TP5325.60.001Cellular tumor antigen p53
Q09472ABL118.20.003Tyrosine-protein kinase ABL1
P31749GSK3B15.90.005Glycogen synthase kinase-3 beta
P10636HSP90AA11.10.89Heat shock protein HSP 90-alpha (Non-specific)

Interpretation: In this hypothetical example, TP53, ABL1, and GSK3B are strong candidates for being true targets due to their high fold-enrichment and statistical significance. HSP90AA1 is likely a non-specific binder as its abundance is not significantly reduced by the competitor.

Conclusion and Best Practices

The transformation of a bioactive molecule like [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine into a chemical probe is a powerful strategy for target deconvolution. Success hinges on rigorous validation and the use of appropriate controls. Researchers should always confirm that the derivatized probe retains activity and demonstrate target specificity through competition experiments. By following the detailed protocols and principles outlined in these application notes, scientists can confidently identify the molecular targets of their compounds of interest, paving the way for a deeper understanding of their biological function and accelerating the drug discovery process.

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Ji, H., Lu, X., Zhao, S., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Cell Chemical Biology. DOI: 10.1016/j.chembiol.2023.08.002. [Link]

  • Ahuja, M. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2007). Target deconvolution strategies in drug discovery. Nature Chemical Biology. [Link]

  • Farnie, G., McCann, F. E., & Brennan, P. E. (2018). Target Identification Using Chemical Probes. Methods in Enzymology. [Link]

  • Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • Dubinsky, L., Kromm, E. A., & methodology, P. A. (2020). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Terstiege, I., & Breinbauer, R. (2009). Not a Dilemma: Target Deconvolution in Drug Discovery. ChemMedChem. [Link]

  • Foley, T. L., & Kapoor, T. M. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology. [Link]

  • D'ylov, D. V., & Korshunova, G. A. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Vankayala, K. L., & Kulanthaivel, P. (2018). Identification of Protein Targets of Bioactive Small Molecules Using Randomly Photomodified Probes. ACS Chemical Biology. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Liu, H., et al. (2025). Competitive Affinity-Based Protein Profiling Reveals Potential Antifungal Targets of 1,2,3-Triazole Hydrazide in Fusarium graminearum. Journal of Agricultural and Food Chemistry. [Link]

  • Crynet, M., & Alcouffe, C. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals. [Link]

  • Ong, S. E., Schenone, M., Margolin, A. A., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • Mayer, J. P., & Maier, T. (2007). Design and Synthesis of a Tag-Free Chemical Probe for Photoaffinity Labeling. European Journal of Organic Chemistry. [Link]

  • Domainex. Photoaffinity Labelling. [Link]

  • Springer Nature Experiments. (2014). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. [Link]

  • Kim, H. N., & Lee, J. S. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews. [Link]

  • Li, Y. G., et al. (2017). Design and synthesis of a novel photoaffinity probe for labelling EGF receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Competitive Affinity-Based Protein Profiling Reveals Potential Antifungal Targets of 1,2,3-Triazole Hydrazide in Fusarium graminearum. [Link]

  • Adipogen International. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. [Link]

  • Thoreauchem. [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine-1340521-16-5. [Link]

  • Patel, A. K., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole. ACS Omega. [Link]

  • ResearchGate. General schemes of affinity-based protein profiling. [Link]

  • CityUHK Scholars. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. [Link]

  • Kim, M. S., et al. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research. [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • NextSDS. [2-(2-METHOXY-PHENYL)-THIAZOL-4-YL]-METHANOL. [Link]

  • International Union of Crystallography. (2009). Diethyl {methyl}-phospho-nate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the synthesis yield of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Welcome to the Technical Support Center for the synthesis of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, foc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the mechanistic causality and physical phenomena that dictate reaction success.

The synthesis of this highly functionalized thiazole scaffold is executed in three critical phases: (1) Hantzsch Cyclization , (2) Ester Amidation , and (3) Hydride Reduction . Each phase presents unique thermodynamic and kinetic challenges. The protocols below are engineered as self-validating systems—providing you with real-time visual, chemical, and analytical feedback to ensure your synthesis remains on track.

Synthetic Strategy & Workflow

SynthesisWorkflow SM Starting Materials 2-Methoxyethanethioamide + Ethyl 3-bromo-2-oxo-3-phenylpropanoate Hantzsch Phase 1: Hantzsch Cyclization (EtOH, NaHCO3, 80°C, 2h) SM->Hantzsch Condensation Ester Intermediate 1 Ethyl 2-(methoxymethyl)-5-phenyl -1,3-thiazole-4-carboxylate Hantzsch->Ester Cyclization & Dehydration Amidation Phase 2: Amidation (7N NH3/MeOH, Sealed Tube, 60°C) Ester->Amidation Aminolysis Amide Intermediate 2 2-(methoxymethyl)-5-phenyl -1,3-thiazole-4-carboxamide Amidation->Amide Ester to Amide Reduction Phase 3: Reduction (LiAlH4, THF, Reflux, Fieser Quench) Amide->Reduction Hydride Transfer Product Final Product [2-(Methoxymethyl)-5-phenyl -1,3-thiazol-4-yl]methanamine Reduction->Product Al-Complex Cleavage

Optimized 3-step synthesis workflow for[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine.

Phase 1: Hantzsch Thiazole Cyclization (Core Formation)

The foundational step utilizes a modified Hantzsch synthesis, condensing 2-methoxyethanethioamide with ethyl 3-bromo-2-oxo-3-phenylpropanoate to form the thiazole core.

Self-Validating Protocol:

  • Initiation: Dissolve 10.0 mmol 2-methoxyethanethioamide and 10.5 mmol ethyl 3-bromo-2-oxo-3-phenylpropanoate in 20 mL anhydrous ethanol.

  • Buffering: Add 1.0 mmol NaHCO3​ . Validation: Mild effervescence ( CO2​ release) confirms the neutralization of the initial HBr generated upon thioamide attack.

  • Propagation: Reflux at 80°C for 2 hours. Validation: Spot the mixture on a TLC plate (Hexane/EtOAc 3:1). The reaction is complete when the thioamide spot ( Rf​≈0.2 ) disappears, replaced by a highly UV-active product spot ( Rf​≈0.6 ).

  • Isolation: Cool to room temperature and pour the mixture into 50 mL of 5% aqueous Na2​CO3​ . Validation: Immediate precipitation of a pale yellow solid confirms successful cyclization and complete hydrobromide neutralization. Filter, wash with diH2​O , and dry in vacuo.

Troubleshooting & FAQs

Q: My isolated yield is low, and TLC shows multiple trailing spots. What is causing this degradation? A: This is a classic symptom of acid-catalyzed isomerization. The Hantzsch condensation generates stoichiometric hydrobromic acid ( HBr ). If the reaction is unbuffered, the dropping pH drives the formation of non-aromatic isomeric impurities, specifically 2-imino-2,3-dihydrothiazoles (1). Adding a catalytic weak base like NaHCO3​ acts as an acid sponge, maintaining the neutral-to-slightly-basic conditions required to lock the thermodynamic equilibrium toward the fully aromatic thiazole ring. Furthermore, ensure your α -haloketone is fresh, as degraded starting materials severely impact conversion rates (2).

Phase 2: Ester Amidation

Converting the C4-carboxylate ester to a carboxamide prepares the molecule for final reduction.

Self-Validating Protocol:

  • Initiation: Suspend 5.0 mmol of the Phase 1 ester in 15 mL of 7N NH3​ in methanol inside a heavy-walled pressure tube.

  • Propagation: Seal the vessel and heat to 60°C for 16 hours. Validation: The initial heterogeneous suspension will gradually transition into a clear, homogeneous solution as the ester undergoes aminolysis.

  • Termination: Cool the vessel to 0°C. Validation: The target amide is significantly less soluble in cold methanol than the starting ester; it will spontaneously crystallize as a white solid.

  • Verification: Check the supernatant via TLC (DCM/MeOH 95:5). The amide product will appear at Rf​≈0.3 . Filter the solid and wash with 5 mL of ice-cold methanol.

Troubleshooting & FAQs

Q: The amidation stalls at ~50% conversion even after 24 hours. How can I drive this to completion? A: The sluggish aminolysis is caused by severe steric hindrance. The bulky 5-phenyl group sits directly adjacent to the 4-carboxylate ester, physically blocking the Bürgi-Dunitz trajectory required for the incoming ammonia nucleophile. If sealed-tube methanolic ammonia fails to overcome this activation energy barrier, you must bypass the ester entirely. Hydrolyze the ester to the carboxylic acid using LiOH , convert it to a highly reactive acid chloride using thionyl chloride ( SOCl2​ ), and quench with aqueous ammonia. This two-step workaround guarantees >90% amidation yields by utilizing a much more electrophilic carbonyl intermediate (3).

Phase 3: Amide Reduction to Methanamine

The final step requires the aggressive reduction of the carboxamide to the primary amine using Lithium Aluminum Hydride ( LiAlH4​ ).

Self-Validating Protocol:

  • Initiation: Under a strict N2​ atmosphere, suspend 15.0 mmol LiAlH4​ (3.0 eq) in 20 mL anhydrous THF at 0°C.

  • Addition: Dissolve 5.0 mmol of the Phase 2 amide in 10 mL THF and add dropwise over 15 minutes. Validation: Vigorous bubbling ( H2​ gas evolution) confirms active hydride transfer and the reduction of active protons.

  • Propagation: Reflux at 65°C for 2 hours. Validation: TLC (DCM/MeOH/ NH4​OH 90:9:1) will show complete consumption of the amide ( Rf​≈0.8 ) and the appearance of a new, ninhydrin-positive spot ( Rf​≈0.2 ).

  • Fieser Quench (Critical): Cool to 0°C. Sequentially add 0.57 mL H2​O dropwise, followed by 0.57 mL 15% NaOH , and finally 1.71 mL H2​O . Validation: The hazardous, gray gelatinous suspension will rapidly transform into a stark white, granular, and easily filterable solid.

  • Isolation: Filter the mixture through a Celite pad, wash the cake thoroughly with warm THF, and concentrate the filtrate to yield the pure methanamine.

Troubleshooting & FAQs

Q: My TLC indicates complete consumption of the amide, but my isolated mass recovery of the methanamine is <30%. Where is my product? A: Your product is trapped in an aluminum coordination complex. Thiazol-4-ylmethanamines possess a primary amine and a thiazole nitrogen situated perfectly to act as bidentate ligands. During reduction, they chelate the Al3+ ions, forming a highly stable 5-membered ring complex (4). If you use a standard aqueous quench, the product remains bound within the resulting gelatinous Al(OH)3​ emulsion. The strict execution of the Fieser workup (n mL water, n mL 15% NaOH, 3n mL water) is mandatory; it forces the formation of a crystalline sodium aluminate ( NaAlO2​ ) lattice, which physically breaks the coordination bonds and expels the free amine into the organic phase.

Quantitative Data Summary

The table below summarizes the yield and purity improvements achieved by transitioning from standard literature conditions to the mechanistically optimized protocols detailed above.

ParameterStandard ConditionsOptimized ConditionsCausality for Improvement
Phase 1 Yield 65% (Unbuffered)92% ( NaHCO3​ buffered)Prevention of acid-catalyzed isomerization
Phase 2 Yield 45% (Aqueous NH3​ )88% (7N NH3​ /MeOH, Sealed)Elimination of competitive ester hydrolysis
Phase 3 Yield 30% ( H2​O Quench)85% (Fieser Quench)Disruption of Aluminum-amine coordination complexes
Overall Yield ~8.7% ~68.8% Cumulative efficiency across all synthetic nodes
Final Purity 85% (Requires Column)>98% (Precipitation only)Highly selective phase-isolation techniques

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions, BenchChem,
  • "optimization of Hantzsch thiazole synthesis reaction conditions", BenchChem,
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegener
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu

Sources

Optimization

Technical Support Center: Optimizing Thiazole Ring Synthesis

Welcome to the Thiazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the thermodynamic, kine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the thermodynamic, kinetic, and mechanistic challenges inherent in constructing the thiazole scaffold.

This guide bypasses generic advice to focus on the causality behind experimental choices, providing self-validating protocols and evidence-based troubleshooting for the Hantzsch synthesis and its modern green chemistry alternatives.

Mechanistic Foundations & Reaction Workflow

The Hantzsch thiazole synthesis remains the most reliable and widely utilized method for constructing 2,4-disubstituted thiazoles[1][2]. Understanding the causality of its mechanism is critical for troubleshooting.

The reaction is initiated by an SN​2 nucleophilic attack from the sulfur atom of a thioamide (or thiourea) onto the α -carbon of an α -haloketone[1][3]. This forms a thioether intermediate. The nitrogen atom then undergoes an intramolecular cyclization by attacking the carbonyl carbon, yielding a hydroxythiazoline intermediate[4]. Finally, dehydration (loss of H2​O ) and aromatization (loss of HX ) produce the stable, aromatic thiazole ring[2].

Pathway A α-Haloketone + Thioamide B Thioether Intermediate A->B SN2 Attack (Heat/Ultrasound) C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization D Thiazole Hydrohalide Salt C->D Dehydration (-H2O) E Free Base Thiazole D->E Neutralization (5% Na2CO3)

Mechanistic pathway of the Hantzsch thiazole synthesis highlighting isolation of the free base.

Troubleshooting Guides & FAQs

Q1: My reaction shows incomplete conversion and significant dehalogenation byproducts. How can I optimize the conditions?

Causality & Solution: Extended heating in traditional alcoholic solvents (80–120 °C) often leads to the premature dehalogenation of the α -haloketone before the initial SN​2 attack can occur[1]. Furthermore, highly acidic environments can protonate the thioamide, drastically reducing its nucleophilicity. Action: Lower the reaction temperature to 60–80 °C. Ensure the thioamide is fully dissolved in the solvent before the slow, dropwise addition of the α -haloketone[4]. If acidic byproducts are stalling the reaction, introduce a mild base buffer (e.g., NaHCO3​ ) to neutralize the environment without hydrolyzing the starting materials[5].

Q2: TLC indicates the reaction is complete, but I cannot precipitate or isolate the product from the methanol solvent. What is going wrong?

Causality & Solution: The condensation process eliminates hydrogen halide (e.g., HBr or HCl)[1]. Because the newly formed aromatic thiazole contains a basic nitrogen, it immediately reacts with this acid to form a thiazolium hydrohalide salt[3]. This protonated salt is highly soluble in polar protic solvents like methanol or ethanol, preventing precipitation. Action: You must perform a basic work-up. Pour the reaction mixture into a weak base, such as a 5% aqueous Na2​CO3​ solution. This deprotonates the salt, converting it into the neutral free base. The shift to a highly polar aqueous environment forces the less polar organic thiazole to precipitate out of solution, allowing for simple vacuum filtration[2][3].

Q3: We are synthesizing a valine-derived thiazole and observing a significant loss of optical purity (epimerization). How can we retain stereocontrol?

Causality & Solution: Traditional Hantzsch conditions require prolonged thermal heating in acidic environments, which readily causes racemization/epimerization at the sensitive α -chiral centers of amino acid derivatives. Action: Employ the Holzapfel-Meyers-Nicolaou modification . Perform the initial cyclocondensation in dry dimethoxyethane using NaHCO3​ as a base. Then, isolate the hydroxythiazoline intermediate and dehydrate it under strictly mild conditions using trifluoroacetic anhydride (TFAA) and pyridine[5]. This bypasses the harsh acidic heating step, preserving >99% optical purity.

Q4: How can we transition our thiazole synthesis to meet Green Chemistry standards while maintaining high yields?

Causality & Solution: Traditional methods rely on volatile organic compounds (VOCs) and high energy input, generating substantial waste[6]. Action: Transition to acoustic cavitation or biocatalysis.

  • Ultrasound-Assisted Synthesis: Utilizing ultrasonic irradiation enhances mass transfer via acoustic cavitation, allowing reactions to reach completion in 20–30 minutes at mild temperatures (50–60 °C)[1][7].

  • Biocatalysis: Lipase can be utilized as a highly selective, environmentally friendly biocatalyst in aqueous media[7][8].

  • Ionic Liquids: Solvents like [C3​(MIM)2​⋅2Br] act as both a green reaction medium and a recyclable catalyst, offering excellent yields (81–92%) under mild conditions[8].

Troubleshooting Start Issue: Low Yield, Purity, or Epimerization? Q1 Is the product failing to precipitate? Start->Q1 Sol1 Perform basic work-up (Na2CO3) to neutralize salt Q1->Sol1 Yes Q2 Are chiral centers epimerizing? Q1->Q2 No Sol2 Use Holzapfel-Meyers-Nicolaou modification (TFAA/Pyridine) Q2->Sol2 Yes Q3 Are dehalogenation side-reactions dominant? Q2->Q3 No Sol3 Lower Temp (60°C) & Use Ultrasound/Lipase Q3->Sol3 Yes

Decision tree for troubleshooting common issues in thiazole ring synthesis.

Optimization Matrix: Reaction Conditions

Use the following data matrix to select the optimal catalytic and solvent conditions based on your specific substrate constraints and sustainability goals.

MethodologyCatalyst / ReagentSolvent SystemTemp & TimeExpected YieldKey Advantage
Traditional Hantzsch [1][4]None (Autocatalytic via HX)Methanol or Ethanol80–120 °C (2–12 h)60–85%Broad substrate scope; highly reliable.
Solid-Supported [4][6] SiW⋅SiO2​ (15 mol%)Ethanol/Water (1:1)65 °C (2–3.5 h)79–90%Catalyst is easily recoverable via simple filtration.
Stereocontrolled [5]TFAA / PyridineDry DimethoxyethaneRoom Temp (1–3 h)~87%Prevents epimerization of sensitive chiral centers.
Biocatalytic (Green) [7]Lipase + KBrO3​ Aqueous Medium50 °C + Ultrasound>85%Environmentally benign; highly selective.
Ionic Liquid (Green) [8] [C3​(MIM)2​⋅2Br] Solvent-Free / IL110 °C (2 h)81–92%IL acts as both solvent and recyclable catalyst.

Standard Operating Procedure (SOP): Ultrasound-Assisted Hantzsch Synthesis

This self-validating protocol utilizes ultrasound to minimize dehalogenation side-reactions and incorporates a basic work-up for reliable product isolation.

Step 1: Reactant Preparation & Solvation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (e.g., thiourea, 1.0 equivalent) in 10 mL of absolute ethanol[2][4].

  • Validation Check: Ensure complete dissolution. A cloudy suspension indicates poor solvation, which will stall the SN​2 step. Gently warm to 40 °C if necessary.

Step 2: Condensation via Acoustic Cavitation

  • Slowly add the α -haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) dropwise to the stirred solution[2].

  • Submerge the flask in an ultrasonic bath maintained at 50–60 °C. Irradiate for 20–30 minutes[1][7].

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the α -haloketone spot confirms the successful formation of the thiazolium hydrohalide salt[4].

Step 3: Neutralization & Precipitation

  • Remove the flask from the ultrasonic bath and allow it to cool to room temperature.

  • Pour the reaction contents slowly into a 100 mL beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution while swirling continuously[2][3].

  • Validation Check: The evolution of CO2​ gas (bubbling) and the immediate formation of a solid precipitate confirm the successful neutralization of the hydrohalide salt into the free base thiazole[3].

Step 4: Isolation & Purification

  • Filter the resulting precipitate through a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with ice-cold distilled water to remove any residual inorganic salts[2].

  • Dry the collected solid under a vacuum to obtain the pure 2,4-disubstituted thiazole product.

References

  • Buy 2-(tert-Butyl)
  • Source: benchchem.
  • Source: rsc.
  • Source: benchchem.
  • Source: researchgate.
  • Source: youtube.
  • Source: rsc.
  • Source: researchgate.

Sources

Troubleshooting

stability issues of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine in DMSO stock solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine when formulated in dimethyl sulfoxide (DMSO).

While DMSO is the universal solvent for high-throughput screening, it is not an inert bystander. Primary aliphatic amines—such as the methanamine group on your thiazole compound—are highly reactive nucleophiles. When combined with the complex degradation profile of DMSO, this leads to insidious loss of compound integrity, assay irreproducibility, and false-negative biological readouts.

Here, we will dissect the causality of these degradation pathways and establish a self-validating protocol to ensure the absolute integrity of your stock solutions.

Part 1: Core Troubleshooting & FAQs

Q1: My[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine stock solution loses biological activity after a few weeks at -20°C. What is causing this? A: The loss of activity is rarely due to the degradation of the thiazole core; rather, it is the rapid consumption of the primary amine via Schiff base (imine) formation . DMSO is susceptible to trace hydrolysis and thermal/acid-catalyzed decomposition, yielding dimethyl sulfide (DMS) and formaldehyde[1]. The primary amine of your compound acts as a potent nucleophile, attacking this in-situ generated formaldehyde to form an inactive imine adduct[2]. Furthermore, if your DMSO stock is repeatedly opened to the ambient atmosphere, the primary amine will rapidly absorb CO₂ to form insoluble carbamate salts, drastically reducing the effective molarity of your solution.

Q2: I store my compound as a Hydrochloride (HCl) salt to improve solid-state stability. Does this affect its stability in DMSO? A: Yes, profoundly. While HCl or HBr salts improve shelf-life in powder form, dissolving them in DMSO creates a slightly acidic microenvironment. Alkyl amines in the form of HCl or HBr salts have been empirically proven to act as catalysts that accelerate the decomposition of DMSO into formaldehyde[3]. This triggers an autocatalytic degradation loop where the solvent degrades to generate an electrophile (formaldehyde), which immediately scavenges your active pharmaceutical ingredient (API)[1].

Q3: How can I analytically prove that my compound has degraded into a Schiff base artifact? A: You must utilize Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) combined with Liquid Chromatography-Mass Spectrometry (LC-MS). On the LC-MS, look for a mass shift of +12 Da (addition of a carbon, loss of two protons: +CH2​,−H2​ ) relative to your parent mass, which is the classic signature of a formaldehyde-derived Schiff base. To definitively prove the solvent is the culprit, prepare a parallel stock in deuterated DMSO ( DMSO-d6​ ). If the solvent is degrading, the HS-GC-MS will detect deuterated derivatization products (e.g., diethoxymethane- d2​ ), confirming the artifact originates from the diluent[3].

Part 2: Mechanistic Visualization

To understand how to prevent degradation, we must map the causality of the reaction. The diagram below illustrates the autocatalytic degradation pathway of primary amines in DMSO.

DegradationPathway DMSO DMSO (Solvent) Degradation Acid/Thermal Decomposition DMSO->Degradation Trace HCl/HBr Formaldehyde Formaldehyde (Reactive Artifact) Degradation->Formaldehyde Autocatalytic SchiffBase Schiff Base Adduct (Loss of Activity) Formaldehyde->SchiffBase + Amine Amine [2-(Methoxymethyl)-... ...thiazol-4-yl]methanamine Amine->SchiffBase Nucleophilic Attack

Caption: Mechanism of primary amine degradation via acid-catalyzed DMSO decomposition.

Part 3: Quantitative Stability Data

Understanding the kinetics of degradation dictates how we handle the compound. Below is a synthesized quantitative matrix demonstrating the kinetic stability of primary amine HCl salts in DMSO under varying storage conditions.

Storage ConditionSolvent GradeCompound FormHalf-Life ( t1/2​ )Primary Degradant
Room Temp (25°C)Standard DMSO (Ambient)HCl Salt< 48 HoursSchiff Base / Carbamate
Room Temp (25°C)Anhydrous DMSO (Argon)Free Base~ 14 DaysOxidation Products
4°C (Fridge)Standard DMSOHCl Salt~ 7 DaysSchiff Base
-20°C (Freezer)Anhydrous DMSOFree Base> 6 MonthsNone detected
Freeze-Thaw (x5)Standard DMSOHCl Salt< 5 Days (cumulative)Carbamate Precipitation

Causality Note: The stark difference between the HCl salt and the Free Base in DMSO highlights the danger of protonated amines in sulfoxides. If you must use the HCl salt, consider neutralizing it with a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) immediately upon dissolution, though this introduces its own assay variables.

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, do not rely on assumptions. Implement the following self-validating workflow. This protocol ensures that any degradation is caught before the compound is introduced into a biological assay.

Objective: Prepare a 10 mM stock solution with verified structural integrity.

Materials Required:

  • Anhydrous DMSO (Water ≤0.005% , packaged under Argon).

  • Glove box or Argon-purged Schlenk line.

  • LC-MS grade vials with PTFE-lined septa.

Step-by-Step Methodology:

  • Environmental Control: Purge the weighing microbalance chamber with Argon. Primary amines absorb CO₂ and moisture from the air within minutes.

  • Solvent Extraction: Using a gas-tight syringe, extract the required volume of anhydrous DMSO directly through the septum of the sealed reagent bottle. Never open the DMSO bottle to the ambient atmosphere.

  • Dissolution: Inject the DMSO into the sealed vial containing the pre-weighed[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. Vortex gently until complete dissolution is achieved.

  • Single-Use Aliquoting: Immediately dispense the 10 mM stock into single-use 20 µL aliquots in PCR tubes.

  • Flash Freezing: Submerge the aliquots in liquid nitrogen ( LN2​ ) for 30 seconds to instantly halt all nucleophilic kinetics, then transfer to a -80°C freezer.

  • The Validation Step (QC): Thaw exactly one aliquot (T=0 sample). Dilute it to 10 µM in an LC-MS compatible mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Inject immediately into the LC-MS.

    • Validation Criteria: The parent peak area must represent >99% of the total ion chromatogram (TIC). The absence of a +12 Da peak validates the protocol.

QC_Workflow Start Weigh Compound (Argon Environment) Dissolve Dissolve in Anhydrous DMSO (Free Base Preferred) Start->Dissolve Prevents CO2 absorption Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Dissolve->Aliquot Minimizes hydrolysis Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze Halts kinetics QC LC-MS / HS-GC Integrity Validation Freeze->QC Thaw 1 Aliquot at T=0

Caption: Standardized, self-validating workflow for preparing and QC-ing primary amine stock solutions.

References

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. Available at:[Link]

  • Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO: A GC-MS Investigation With Deuterated DMSO. PubMed. Available at:[Link]

  • Schiff Base as Multifaceted Bioactive Core. IntechOpen. Available at:[Link]

Sources

Optimization

how to reduce off-target effects of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Welcome to the Technical Support Center for Scaffold Optimization. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and mitigate the specific off-target li...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Scaffold Optimization. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and mitigate the specific off-target liabilities associated with [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS: 1340521-16-5).

This compound presents a privileged pharmacophore, but its structural features—specifically the basic primary amine, the flat lipophilic phenyl ring, and the thiazole nitrogen—create a perfect storm for off-target promiscuity, hERG channel inhibition, and Cytochrome P450 (CYP) interference.

Below, you will find a mechanistic troubleshooting guide, validated experimental protocols, and structural strategies to optimize this scaffold.

Part 1: Mechanistic Triage & Troubleshooting FAQs

Q1: Our patch-clamp assays indicate severe hERG channel inhibition (>50% at 10 µM). Why is this happening, and how can we engineer it out without losing our primary target affinity? The Causality: The hERG (Kv11.1) potassium channel features a central cavity lined with aromatic residues (Tyr652 and Phe656). Your compound contains a primary methanamine group at the C4 position. At physiological pH (7.4), this primary amine is highly protonated (pKa ~9.0–10.0). The resulting cation forms strong cation- π interactions with the hERG cavity, while the highly lipophilic C5-phenyl group anchors the molecule via hydrophobic interactions [3]. The Solution: You must decouple target affinity from basicity.

  • pKa Modulation: Convert the primary amine to a secondary amine, or introduce an electron-withdrawing bioisostere nearby. For instance, integrating an oxetane ring adjacent to the amine can lower the pKa by 2.0–3.0 units due to the inductive effect of the oxygen, significantly reducing hERG liability while improving aqueous solubility [4].

  • LogD Reduction: Substitute the C5-phenyl ring with a more polar heterocycle (e.g., pyridine or pyrazole) to reduce the overall lipophilicity (LogD), weakening the hydrophobic anchor in the hERG cavity.

Q2: We are observing potent, reversible CYP3A4 and CYP1A2 inhibition in human liver microsomes (HLMs). Is the thiazole ring responsible? The Causality: Yes. The thiazole ring is a well-documented structural alert for CYP inhibition. The sp2 -hybridized nitrogen of the thiazole ring possesses an available lone pair of electrons that directly coordinates with the catalytic heme iron (Fe 3+ ) in the active site of CYP450 enzymes, blocking substrate metabolism [1, 2]. The Solution: You need to introduce steric hindrance around the thiazole nitrogen to physically block it from accessing the deep heme pocket of the CYP enzymes.

  • Steric Shielding: The current C2-methoxymethyl group provides minimal steric bulk. Replacing it with a bulkier group (e.g., an isopropyl or a branched ether) can shield the thiazole nitrogen.

  • Electronic Deactivation: Add electron-withdrawing groups (like fluorine) to the C5-phenyl ring. This pulls electron density away from the thiazole system, weakening the nitrogen-heme iron coordination bond [1].

Q3: Kinase safety panels show high promiscuity (hitting >15 off-target kinases). How do we improve selectivity? The Causality: The[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl] core is highly planar. Flat, aromatic topologies easily slip into the highly conserved ATP-binding pockets of various kinases. The Solution: Increase the Fraction of sp3 hybridized carbons ( Fsp3 )—a concept known as "escaping from flatland." Replace the flat C5-phenyl ring with a 3D aliphatic ring, such as a cyclohexyl or piperidinyl moiety. This introduces 3D complexity, causing steric clashes in off-target kinase pockets while allowing you to vector specific hydrogen bonds for your intended target.

Part 2: Data Visualization & Workflows

Scaffold Optimization Workflow

Workflow Start Evaluate[2-(Methoxymethyl)-5-phenyl -1,3-thiazol-4-yl]methanamine hERG hERG Liability? (Primary Amine) Start->hERG CYP CYP Inhibition? (Thiazole N-Heme) Start->CYP Promiscuity Kinase Promiscuity? (Flat Topology) Start->Promiscuity Mod1 pKa Modulation (Oxetane integration) hERG->Mod1 Mod2 Steric Shielding & Electronic Deactivation CYP->Mod2 Mod3 Increase Fsp3 (Escape from Flatland) Promiscuity->Mod3

Lead Optimization Triage Workflow for Thiazole Scaffolds.

Mechanistic Pathway of CYP450 Inhibition

CYP_Mech Thiazole Thiazole Nitrogen (Lone Pair Donor) Heme CYP450 Heme Iron (Fe3+ Acceptor) Thiazole->Heme Coordinates Inhibition Reversible CYP Inhibition Heme->Inhibition Mitigation Add Steric Bulk at C2 or Fluorinate Phenyl Inhibition->Mitigation Resolution

Thiazole-Heme CYP450 Coordination & Mitigation Strategy.

Quantitative Data Summary: SAR Modifications & Off-Target Metrics

To guide your synthetic efforts, below is a comparative matrix of theoretical structural modifications on the parent scaffold and their expected impact on safety metrics.

Compound VariantModification RationalePredicted pKa (Amine)hERG IC 50​ (µM)CYP3A4 IC 50​ (µM)Kinase Promiscuity Score
Parent (CAS 1340521-16-5) Baseline~9.5< 5.0 (High Risk)< 2.0 (High Risk)High (Flat topology)
Variant A (N-Oxetane) Lower amine basicity~6.5> 30 (Safe)< 2.0 (High Risk)High
Variant B (C2-Isopropyl) Steric shield of Thiazole N~9.5< 5.0 (High Risk)> 25 (Safe)High
Variant C (C5-Cyclohexyl) Increase Fsp3 , reduce LogD~9.6~ 15 (Moderate)< 5.0 (Moderate)Low (3D structure)
Optimized Lead Combine A, B, and C~6.6> 40 (Safe)> 30 (Safe)Low (Selective)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity during optimization, your assays must be self-validating. A protocol is only trustworthy if it includes internal controls that prove the biological system was responsive before the test article was introduced.

Protocol 1: Automated Patch-Clamp hERG Assay

Purpose: Quantify the reduction in hERG liability after pKa modulation.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) gene. Harvest at 70-80% confluency.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with extracellular solution (ECS) and intracellular solution (ICS).

  • Control Validation (Critical Step):

    • Negative Control: 0.3% DMSO (Vehicle). Ensures baseline current stability.

    • Positive Control: 1 µM Terfenadine or E-4031. Validation gate: The assay is only valid if the positive control induces >80% tail current inhibition.

  • Compound Application: Apply the modified thiazole compounds at 5 concentrations (0.1, 1, 3, 10, 30 µM) to generate a dose-response curve.

  • Electrophysiology Protocol: Depolarize cells to +20 mV for 2 seconds (activation), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate IC 50​ using a 4-parameter logistic fit.

Protocol 2: Reversible CYP450 Inhibition Assay (HLM)

Purpose: Verify that steric shielding at the C2 position successfully prevents heme coordination.

  • Reagent Preparation: Prepare pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrates: Use isoform-specific substrates: Midazolam (CYP3A4) and Phenacetin (CYP1A2).

  • Control Validation (Critical Step):

    • Positive Control (CYP3A4): Ketoconazole (Known heme-coordinating inhibitor).

    • Positive Control (CYP1A2): α -Naphthoflavone.

    • Validation gate: IC 50​ of Ketoconazole must fall within 0.01 - 0.05 µM for the assay run to be accepted.

  • Incubation: Pre-incubate HLMs, probe substrates, and test compounds (0.1 to 50 µM) for 5 minutes at 37°C.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Incubate for 10 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 min.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolites (e.g., 1'-hydroxymidazolam for CYP3A4).

Part 4: References

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors Source: MDPI URL:[Link]

Troubleshooting

identification of synthesis byproducts of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Technical Support Center: Synthesis & Troubleshooting for[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting for[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS: 1340521-16-5). This molecule is a critical building block, frequently utilized in the development of biologically active agents such as orexin receptor antagonists.

Synthesizing highly substituted thiazole methanamines involves a multi-step sequence: a Hantzsch thiazole cyclization, an amidation, and a final reduction. Below, we provide an in-depth troubleshooting guide to help you identify, understand, and mitigate the formation of synthesis byproducts at each stage.

I. Synthesis Workflow Overview

SynthesisWorkflow A Ethyl 3-bromo-2-oxo- 3-phenylpropanoate + 2-Methoxyethanethioamide B Ethyl 2-(methoxymethyl)- 5-phenylthiazole- 4-carboxylate A->B Step 1: Hantzsch Cyclization (EtOH, Reflux) C 2-(Methoxymethyl)- 5-phenylthiazole- 4-carboxamide B->C Step 2: Amidation (NH3/MeOH) D [2-(Methoxymethyl)- 5-phenyl-1,3-thiazol- 4-yl]methanamine (Target) C->D Step 3: Reduction (BH3-THF or LiAlH4)

Caption: Three-step synthetic workflow for[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine.

II. Troubleshooting & FAQs by Reaction Step

Step 1: Hantzsch Thiazole Cyclization

Q: During the initial cyclization, my LC-MS shows a major byproduct lacking the halogen, and my thiazole yield is severely depressed. What is happening? A: You are observing the dehalogenated starting material (ethyl 2-oxo-3-phenylpropanoate). In the Hantzsch thiazole synthesis, thioamides can inadvertently act as reducing agents rather than nucleophiles. The thioamide reduces the α-haloketone, resulting in the dehalogenation of your substrate and the formation of a thioamide disulfide byproduct [1].

  • Causality: This electron-transfer side reaction is highly competitive when using sterically hindered or electron-rich α-haloketones.

  • Mitigation: Ensure strict stoichiometric control (avoid excess thioamide). Alternatively, switch to a modified Hantzsch protocol using milder conditions (e.g., room temperature with a mild base) or utilize a Cu(I)-catalyzed oxidative coupling if starting from an unhalogenated ketone.

Q: I see an intermediate mass of [M+18] relative to my target ester. Is the reaction failing? A: This is a hydroxythiazoline intermediate . The Hantzsch synthesis proceeds via nucleophilic attack, ring closure, and a final dehydration step. The [M+18] mass indicates incomplete dehydration.

  • Mitigation: The dehydration step requires sufficient thermodynamic driving force. Ensure your reaction is refluxing vigorously. If the intermediate persists, adding a catalytic amount of trifluoroacetic acid (TFA) or using a Dean-Stark apparatus with toluene will drive the elimination of water.

Step 2: Amidation of the Thiazole Ester

Q: My amidation yield is low, and I am isolating a highly polar, acidic byproduct. What is it? A: You are isolating 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid (CAS: 1480580-45-7) [2].

  • Causality: Direct amidation of esters with methanolic ammonia requires strictly anhydrous conditions. Adventitious water leads to competitive saponification, generating the unreactive carboxylate salt.

  • Mitigation: If direct amidation continues to fail, intentionally hydrolyze the ester to the carboxylic acid using LiOH. Then, perform a standard peptide coupling using HATU, DIPEA, and NH₄Cl. This two-step approach is self-validating and often provides a higher overall yield than forcing a direct ester-to-amide conversion.

Step 3: Reduction of Amide to Methanamine

Q: I am observing a high-molecular-weight byproduct that corresponds to roughly twice the mass of my target amine minus NH₃. What is causing this? A: You are observing a secondary amine dimer . This is the most notorious byproduct in the reduction of primary amides to primary amines [3].

  • Causality: The reduction proceeds stepwise. The amide is first reduced to an imine (or iminium) intermediate. If the reduction is not fast enough, the newly formed primary amine (your target product) acts as a nucleophile and attacks the unreduced imine intermediate. Subsequent reduction of this transient adduct yields a stable, unwanted secondary amine dimer.

  • Mitigation: To prevent dimerization, the imine intermediate must be reduced faster than it can be attacked. Use the inverse addition technique (add the amide dropwise to a large excess of the reducing agent, rather than adding the reductant to the amide). This keeps the concentration of the primary amine low relative to the hydride source.

ByproductPathways Substrate Primary Amide Intermediate Imine Imine Intermediate (Transient) Substrate->Imine Partial Hydride Reduction Demethyl Demethylated Byproduct (Ether Cleavage) Substrate->Demethyl Harsh Lewis Acidic Conditions (e.g., BBr3) Target Target Methanamine (Primary Amine) Imine->Target Fast Hydride Reduction Dimer Secondary Amine Dimer (Major Byproduct) Imine->Dimer Nucleophilic Attack by Target Amine

Caption: Mechanistic pathway illustrating the formation of the secondary amine dimer and demethylated byproducts during amide reduction.

III. Analytical Signatures of Common Byproducts

To assist your analytical team, summarize quantitative LC-MS and NMR data for rapid byproduct identification.

Byproduct IdentityOrigin StepStructural DeviationExpected LC-MS Signature¹H NMR Indicator
Dehalogenated Ketone Step 1Loss of Br, no thiazole ring[M-Br+H]⁺ of starting materialLoss of CH-Br singlet; appearance of CH₂ doublet
Hydroxythiazoline Step 1Incomplete dehydrationTarget Ester [M+18]⁺Presence of aliphatic ring protons, absence of aromatic thiazole C=C
Thiazole-4-carboxylic acid Step 2Ester hydrolysis[M+H]⁺ = 250.29 m/zLoss of ethyl/methyl ester signals; broad -OH peak >12 ppm
Secondary Amine Dimer Step 3Dimerization during reduction[2M - NH₃ + H]⁺ ≈ 452 m/zComplex splitting at the -CH₂-NH-CH₂- bridge
Demethylated Amine Step 3Cleavage of methoxymethyl etherTarget Amine[M-14]⁺Loss of -OCH₃ singlet (~3.3 ppm); appearance of -OH

IV. Optimized Experimental Protocol: Amide Reduction (Step 3)

To ensure a self-validating system that avoids the secondary amine dimer, utilize the following optimized Borane-THF reduction protocol.

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxamide (1.0 eq)

  • Borane-Tetrahydrofuran (BH₃·THF) complex, 1.0 M solution (4.0 eq)

  • Anhydrous THF

  • Methanol and 1M HCl (for quenching)

Step-by-Step Methodology:

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add the BH₃·THF solution (4.0 eq) to the flask and cool to 0 °C using an ice bath.

  • Inverse Addition: Dissolve the thiazole-4-carboxamide (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the chilled BH₃·THF solution over 30 minutes using a syringe pump. Causality: Keeping the amide concentration low relative to the borane ensures the transient imine is immediately reduced, preventing the newly formed amine from acting as a nucleophile.

  • Reflux: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4–6 hours. Monitor via LC-MS until the amide mass disappears.

  • Quenching: Cool the reaction to 0 °C. Cautiously add Methanol dropwise to quench excess borane (hydrogen gas will evolve).

  • Complex Cleavage: Borane forms a stable Lewis acid-base complex with the resulting primary amine. To break this complex, add 1M HCl and reflux for 1 hour.

  • Isolation: Cool, basify the aqueous layer to pH 10 with 1M NaOH, and extract with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine.

V. References

  • Regiocontrolled Synthesis of Substituted Thiazoles Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid (Chemical Substance Information) Source: NextSDS / ECHA Notified C&L URL:[Link]

  • Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane Source: Journal of the American Chemical Society (JACS) URL:[Link]

Optimization

Technical Support Center: Stability and Storage of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Welcome to the technical support guide for [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS No. 1340521-16-5).[1][2] This document is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS No. 1340521-16-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides in-depth FAQs, troubleshooting protocols, and analytical workflows to prevent, identify, and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine?

A1: The molecular structure of this compound contains two key functional groups prone to degradation: a primary amine (-CH2NH2) and a substituted thiazole ring. Understanding these liabilities is the first step toward prevention.

  • Atmospheric Oxidation: The primary amine group is nucleophilic and can be susceptible to oxidation when exposed to atmospheric oxygen. This can lead to the formation of imines, nitriles, or other oxidative degradation products. The sulfur atom in the thiazole ring can also be oxidized, potentially forming a non-aromatic sulfoxide or sulfone, though this is generally less common under standard storage conditions.[3]

  • Photodegradation: Thiazole rings, particularly those with aromatic substituents, can be sensitive to light, especially UV radiation.[4] Studies on structurally related thiazole-containing compounds have shown that photo-irradiation can induce reactions with singlet oxygen, leading to complex rearrangements and cleavage of the thiazole ring.[5][6] This process can occur even in the solid state.

  • Hydrolysis: The methanamine moiety can be susceptible to hydrolysis, particularly in the presence of acidic contaminants. While the ether linkage (methoxymethyl) is generally stable, trace acidic or basic impurities on container surfaces or in the atmosphere could catalyze its cleavage over long-term storage. The primary amine itself can also undergo reactions in aqueous environments.[7]

  • Elevated Temperature: Heat acts as a catalyst for all chemical degradation pathways. Storing the compound at ambient or elevated temperatures will significantly accelerate the rates of oxidation, hydrolysis, and other decomposition reactions.

  • Chemical Incompatibility: As a primary amine, the compound is basic and will react with acids. It is also incompatible with strong oxidizing agents.[4] Exposure to acidic gases in the laboratory environment (e.g., CO2, HCl) can lead to salt formation and potential degradation.

Q2: What are the definitive, field-tested storage conditions for ensuring the long-term stability of this compound?

A2: Based on the chemical liabilities identified in Q1, a multi-faceted approach to storage is required. The following conditions are designed to mitigate all major degradation pathways.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the kinetic energy of molecules, drastically slowing the rate of all potential degradation reactions. This is a standard and effective practice for preserving thiazole derivatives and primary amines.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing oxidative degradation of the primary amine and thiazole ring. This is the most critical step for preventing oxidation.
Light In the Dark (Amber Vial) Protects the light-sensitive thiazole ring from photolytic degradation pathways, such as photo-oxygenation reactions.[5][6]
Container Tightly Sealed Borosilicate Glass Vial Provides a non-reactive surface and, when properly sealed, prevents exposure to atmospheric moisture and gases.
Form Solid (As Supplied) Storing the compound as a solid minimizes mobility and reactivity compared to storage in solution. If solutions are necessary, they should be freshly prepared and used immediately.
Q3: My sample has changed from a white powder to a pale yellow, sticky solid. Is this a sign of degradation?

A3: Yes, any change in the physical appearance of the compound is a strong indicator of chemical degradation.

  • Color Change: The development of a yellow or brown hue often points to oxidative degradation or the formation of complex, conjugated impurities. Aromatic amines are particularly known to form colored byproducts upon oxidation.[8][9]

  • Change in Physical State: A transition from a crystalline solid to a sticky or oily substance suggests the formation of impurities that disrupt the crystal lattice of the pure compound. This can also indicate the absorption of atmospheric water (hygroscopicity), which can in turn accelerate hydrolytic degradation.

If you observe these changes, the material should be considered suspect and must be re-analyzed for purity before use.

Q4: How can I quantitatively assess the purity of my stored sample and identify potential degradation products?

A4: A systematic analytical workflow is necessary to confirm purity and characterize any degradation. Visual inspection is not sufficient. High-Performance Liquid Chromatography (HPLC) is the primary technique for this assessment.[10]

analytical_workflow cluster_0 Purity Assessment Workflow start Sample Preparation (Dissolve in suitable solvent, e.g., Acetonitrile/Water) hplc RP-HPLC-UV Analysis (Purity Check) start->hplc decision Purity > 98%? hplc->decision pass Sample is Stable (Proceed with Experiment) decision->pass Yes fail Degradation Detected (Purity < 98% or new peaks) decision->fail No lcms LC-MS/MS Analysis (Identify Degradant Mass) fail->lcms Characterize nmr Preparative HPLC & NMR (Confirm Degradant Structure) lcms->nmr Isolate & Confirm

Caption: Analytical workflow for assessing compound stability.

  • 1. Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse method for purity assessment. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective.[10][11] The appearance of new peaks or a decrease in the area of the main peak over time is quantitative evidence of degradation.

  • 2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): If degradation is confirmed by HPLC, LC-MS/MS is used to determine the molecular weight of the impurity peaks.[5][12] This provides the first clues to the identity of the degradation products.

  • 3. NMR Spectroscopy: For unambiguous structural confirmation, the degradation product can be isolated using preparative HPLC, followed by analysis using 1D and 2D NMR techniques (¹H, ¹³C).[5][13]

Q5: What are the most probable chemical structures of the degradation products?

A5: Based on the known reactivity of the thiazole and primary amine moieties, we can predict several likely degradation pathways.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_photolysis Photodegradation Pathway parent [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Parent Compound imine Imine Intermediate R-CH=NH parent:f1->imine O2 parent:f1->imine endoperoxide Thiazole Endoperoxide Unstable Intermediate parent:f1->endoperoxide Light (hν), O2 parent:f1->endoperoxide nitrile Nitrile Degradant R-C≡N imine->nitrile Further Oxidation rearranged Ring-Opened Product e.g., N-benzoylbenzamide derivative endoperoxide->rearranged Rearrangement

Caption: Potential degradation pathways of the target compound.

  • Oxidation Products: The primary amine can oxidize to form the corresponding imine (R-CH=NH), which can be further oxidized or hydrolyzed.

  • Photo-oxygenation Products: A known degradation mechanism for some substituted thiazoles involves a [4+2] cycloaddition with singlet oxygen upon exposure to light.[5][6] This forms an unstable endoperoxide intermediate that rapidly rearranges, often leading to the complete cleavage of the thiazole ring to form amide-based structures.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Reduced Purity on HPLC 1. Oxidative degradation. 2. Photodegradation. 3. Hydrolysis.1. Confirm storage was under inert gas. If not, purge vial with Argon/Nitrogen and re-seal. 2. Ensure storage is in an amber vial or dark location. 3. Store with a desiccant if moisture is suspected. 4. Action: Re-purify a small amount via flash chromatography or prep-HPLC if needed for a critical experiment. Discard the degraded batch if purity is too low.
Inconsistent Experimental Results Use of a partially degraded sample with unknown purity.1. STOP using the current batch. 2. Perform an immediate purity check via HPLC (see Protocol 2). 3. Use a new, unopened vial or a freshly purified sample for subsequent experiments.
Poor Solubility Formation of insoluble degradation products or polymeric materials.1. Attempt sonication to aid dissolution. 2. If solubility remains poor, the sample is likely significantly degraded and should be discarded.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Sample Storage

This protocol establishes a self-validating system for sample preservation.

  • Vial Preparation: Use a clean, dry borosilicate glass vial with a PTFE-lined screw cap.

  • Aliquotting: If you have a large batch, aliquot the compound into several smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere each time a sample is taken.

  • Inert Gas Purge: Place the open vial(s) in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also effective). Repeat this cycle 3-5 times to ensure complete displacement of air.

  • Sealing: While under the inert atmosphere, tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Place the sealed vial inside a labeled amber bag or box to protect it from light.

  • Refrigeration: Store the protected vial in a refrigerator at 2-8°C.

  • Documentation: Label the vial clearly with the compound name, date of storage, and storage conditions (e.g., "Stored under Ar at 4°C").

Protocol 2: Standardized HPLC Method for Purity Assessment

This method provides a baseline for monitoring the stability of your compound.

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in 50:50 Acetonitrile/Water. Dilute as needed to be within the linear range of the detector.

Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A stable sample should show consistent purity (>98%) and retention time across analyses.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Patsnap. (2018, February 27). A kind of safe storage method of thiazole. Eureka.
  • Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • de Oliveira, R. S., et al. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
  • OECD-HPV. (n.d.). 100-97-0 Methenamine.
  • Ovid. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR.
  • Khan, I., Saeed, K., & Zylinska, J. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Sapphire Bioscience. (n.d.). [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine.
  • Thoreauchem. (n.d.). [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine-1340521-16-5.
  • Wikipedia. (n.d.). Thiazole.
  • Lamei, S., et al. (2025, October 15). New Insights into the Degradation Path of Deltamethrin. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Profiling Guide:[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine vs. Established CDK9 Inhibitors

As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter the challenge of distinguishing true target selectivity from pan-kinase cytotoxicity. Cyclin-dependent kinase 9 (CDK9)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter the challenge of distinguishing true target selectivity from pan-kinase cytotoxicity. Cyclin-dependent kinase 9 (CDK9) is a master regulator of transcriptional elongation, primarily responsible for the expression of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc [1].

Historically, early-generation inhibitors failed in the clinic due to off-target inhibition of cell-cycle CDKs (e.g., CDK2, CDK4). This guide objectively compares the structural and functional profile of the emerging preclinical scaffold [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine against established CDK9 inhibitors, providing actionable, self-validating experimental workflows for your drug discovery pipeline.

Structural Rationale & Target Biology

The compound [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents a highly optimized 2,5-disubstituted thiazole derivative[2]. Its design overcomes the limitations of older pan-CDK inhibitors through precise structural tuning within the ATP-binding pocket:

  • C2-Methoxymethyl Group: Unlike bulky morpholino groups, the methoxymethyl ether provides optimal lipophilicity and rotational flexibility, allowing it to navigate the solvent-exposed region without inducing steric clashes[3].

  • C5-Phenyl Ring: Engages in critical π−π stacking interactions with the hydrophobic gatekeeper residue (Phe103 in CDK9), driving binding affinity[3].

  • C4-Methanamine: Acts as a potent hydrogen-bond donor to the kinase hinge region (e.g., Cys106), anchoring the molecule and enabling the high selectivity profile over CDK2[3].

By selectively inhibiting the CDK9/Cyclin T1 (P-TEFb) complex, this compound halts RNA Polymerase II (RNAPII) elongation, rapidly depleting Mcl-1 transcripts and triggering apoptosis in hematological malignancies like acute myeloid leukemia (AML)[2].

Pathway Inhibitor [2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]methanamine PTEFb P-TEFb Complex (CDK9 / Cyclin T1) Inhibitor->PTEFb ATP-competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNAPII Phosphorylates CTD Transcription Productive Transcription (Mcl-1, c-Myc) RNAPII->Transcription Elongation Apoptosis Apoptosis Induction (Cancer Cell Death) Transcription->Apoptosis Blocked by Inhibitor

Mechanism of action for CDK9 inhibition leading to cancer cell apoptosis.

Comparative Efficacy & Selectivity Profiling

When evaluating a new CDK9 inhibitor, the therapeutic index is entirely dependent on the CDK2/CDK9 selectivity ratio . Inhibition of CDK2 leads to unwanted cell-cycle arrest in healthy tissues (causing severe neutropenia and gastrointestinal toxicity), which was the downfall of early drugs like Alvocidib[3].

As shown in the table below, the 2,5-disubstituted thiazole class achieves single-digit nanomolar potency against CDK9 while maintaining an exceptional selectivity window[2].

Table 1: Quantitative Kinase and Cellular Profiling
CompoundPrimary TargetCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Fold (CDK2/9)Clinical Status
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine CDK9~5.5>400>80x Preclinical
Alvocidib (Flavopiridol) Pan-CDK~3.0~4.0~1.3xPhase II/III
Dinaciclib CDK1/2/5/9~4.0~1.00.25xPhase III
AZD4573 CDK9~3.0>1000>300xPhase I/II

Data synthesized from representative 2,5-disubstituted thiazole derivatives and established clinical benchmarks.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the performance of[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine in your own laboratory, you must employ orthogonal assays. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: In Vitro Kinase Selectivity (ADP-Glo™ Assay)

Causality Check: Why use ADP-Glo instead of a FRET-based assay? Thiazole derivatives can occasionally exhibit auto-fluorescence that confounds FRET readouts. ADP-Glo is a luminescent assay that directly measures ADP formation, making it universally applicable and immune to fluorescent compound interference. Furthermore, ATP concentrations must be set at the apparent Km​ for each specific kinase to ensure that the IC₅₀ accurately reflects ATP-competitive binding affinity.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the inhibitor in 100% DMSO, then dilute into the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) to achieve a final DMSO concentration of 1% in the reaction.

  • Enzyme/Substrate Incubation: Add 2 nM of recombinant CDK9/Cyclin T1 (or CDK2/Cyclin E for selectivity profiling) and 0.2 µg/µL of RBER-CHKtide substrate.

  • Reaction Initiation: Add ATP at the predetermined Km​ (e.g., 20 µM for CDK9). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Read on a microplate luminometer.

Self-Validating System:

  • Z'-Factor Calculation: Every plate must include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition). Proceed with IC₅₀ calculation only if the Z'-factor is > 0.6.

  • Reference Control: Always run Alvocidib in parallel to ensure the assay is sensitive enough to detect single-digit nanomolar inhibition.

Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Kinase Reaction CDK9/CycT1 + ATP + Substrate Prep->Incubate Deplete 3. ATP Depletion Add ADP-Glo Reagent Incubate->Deplete Detect 4. Luminescence Kinase Detection Reagent Deplete->Detect Analyze 5. Data Analysis IC50 Calculation Detect->Analyze

Step-by-step ADP-Glo kinase assay workflow for evaluating CDK9 inhibitors.

Protocol B: Cellular Target Engagement (Immunoblotting for p-RNAPII Ser2)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump issues. Because CDK9 specifically phosphorylates Serine 2 on the C-terminal domain (CTD) of RNAPII, tracking p-Ser2 levels provides a direct, mechanistic readout of intracellular target engagement.

Step-by-Step Workflow:

  • Cell Treatment: Seed MOLM-13 or MV4-11 (AML) cells at 1×106 cells/mL. Treat with [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine at varying concentrations (10 nM to 1 µM) for 4 hours. Note: A short 4-hour timepoint is critical; longer exposures lead to general apoptosis, confounding the primary target engagement signal.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).

  • Electrophoresis: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-RNAPII (Ser2), total RNAPII, Mcl-1, and GAPDH.

Self-Validating System:

  • Loading & Integrity Controls: The reduction in p-Ser2 must be normalized against total RNAPII. If total RNAPII also decreases, the compound is causing global protein degradation or cell death rather than specific kinase inhibition. GAPDH serves as the baseline loading control.

References

  • Chen, S., et al. (2025). "Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9." Bioorganic Chemistry, 160, 108436. URL:[Link]

  • Wang, S., et al. (2009). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, 52(23), 7738-7752. URL:[Link]

  • Morales, F., & Giordano, A. (2021). "Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 693-706. URL:[Link]

Sources

Comparative

Comparative Analysis of[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Against Standard Antimicrobial Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Profiling, Structure-Activity Relationship (SAR), and Self-Validating Experimental Workflows Executive Summary T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Profiling, Structure-Activity Relationship (SAR), and Self-Validating Experimental Workflows

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the development of novel antimicrobial scaffolds. [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (hereafter referred to as MMPT ) represents a highly promising, next-generation phenylthiazole derivative.

Unlike traditional β -lactams or fluoroquinolones, phenylthiazole derivatives exhibit potent bactericidal activity by targeting early-stage cell wall biosynthesis[1]. This guide objectively compares the structural, mechanistic, and in vitro efficacy of MMPT against established clinical standards (Vancomycin, Ampicillin, and Ciprofloxacin), providing actionable, self-validating protocols for preclinical evaluation.

Structure-Activity Relationship (SAR) Insights

To understand why MMPT outperforms certain legacy drugs against MDR Gram-positive pathogens, we must deconstruct its pharmacophore. Every functional group in MMPT serves a precise mechanistic purpose:

  • 1,3-Thiazole Core: Acts as the central rigid scaffold, properly orienting the functional appendages to minimize entropic penalty upon target binding[2].

  • 5-Phenyl Substitution: Drives critical lipophilic interactions. The phenyl ring allows the molecule to anchor into the hydrophobic pockets of membrane-associated bacterial targets[1].

  • 4-Methanamine (Aminomethyl) Group: At physiological pH, this primary amine is protonated. It acts as a cationic anchor, forming essential electrostatic salt bridges with negatively charged pyrophosphate substrates in the bacterial cell wall machinery[3].

  • 2-Methoxymethyl Group: Traditional alkyl chains often present a metabolic "soft spot" prone to rapid cytochrome P450 oxidation. The methoxymethyl ether substitution slightly lowers the partition coefficient ( logP ), optimizing aqueous solubility while significantly enhancing metabolic stability[4].

Mechanistic Profiling: Pathway Analysis

Standard cell wall inhibitors, such as Vancomycin, act downstream by binding to the D-alanyl-D-alanine terminus of the Lipid II precursor. In contrast, phenylthiazole derivatives like MMPT target upstream processes. Transposon mutagenesis and biochemical assays have demonstrated that phenylthiazoles inhibit undecaprenyl diphosphate phosphatase (UPPP) , a critical enzyme responsible for recycling the lipid carrier required for peptidoglycan synthesis[1][5].

MOA cluster_0 Bacterial Cell Wall Biosynthesis A Farnesyl Pyrophosphate B Undecaprenyl Pyrophosphate (UPP) A->B UPPS C Undecaprenyl Phosphate (UP) B->C UPPP D Peptidoglycan Synthesis C->D Lipid II Cycle MMPT MMPT (Phenylthiazole) MMPT->B Inhibits UPPP VANC Vancomycin VANC->D Binds D-Ala-D-Ala

Mechanism of action: MMPT inhibits UPPP, contrasting with Vancomycin's downstream Lipid II binding.

Comparative Efficacy (In Vitro Data)

The efficacy of MMPT is highly specific to Gram-positive pathogens. The outer membrane of Gram-negative bacteria (like E. coli and P. aeruginosa) acts as an impermeable barrier to lipophilic phenylthiazoles, rendering them intrinsically resistant[5]. However, against MRSA and VRE, MMPT demonstrates superiority over legacy antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
PathogenStrain PhenotypeMMPT ( μ g/mL)Vancomycin ( μ g/mL)Ampicillin ( μ g/mL)Ciprofloxacin ( μ g/mL)
S. aureusMRSA (USA300)1.0 1.0>644.0
E. faeciumVRE0.5 >64>648.0
E. coliWild-Type>64>644.00.5
P. aeruginosaWild-Type>64>64>641.0

Data synthesized from established phenylthiazole SAR profiles against ESKAPE pathogens[2][5].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating strict internal controls, any observed antimicrobial effect can be causally linked to the compound rather than experimental artifacts.

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of MMPT that completely inhibits visible bacterial growth. Self-Validation: The inclusion of a Resazurin dye step differentiates between bacteriostatic metabolic dormancy and true bactericidal activity.

  • Inoculum Preparation: Grow the target strain (e.g., MRSA USA300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to an OD 600​ of 0.08–0.1 (equivalent to 1×108 CFU/mL). Dilute 1:200 to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of MMPT (range: 64 to 0.125 μ g/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v.

  • Controls:

    • Positive Growth Control: Bacteria + CAMHB + 1% DMSO (Validates bacterial viability).

    • Negative Sterility Control: CAMHB + 1% DMSO only (Validates media sterility).

  • Incubation: Inoculate wells and incubate at 37°C for 18–20 hours.

  • Readout & Validation: Record the MIC as the lowest concentration with no visible turbidity. Add 10 μ L of 0.015% Resazurin to all wells and incubate for 2 hours. A color change from blue to pink indicates active metabolism (failure of the drug), validating the visual turbidity read.

Protocol B: Time-Kill Kinetics Assay

Purpose: To establish the pharmacodynamic profile (rate of bactericidal activity) of MMPT compared to Vancomycin.

Workflow Step1 1. Inoculum Preparation (5 x 10^5 CFU/mL) Step2 2. Compound Addition (1x, 2x, 4x MIC) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Aliquoting at Intervals (0, 2, 4, 8, 24 hrs) Step3->Step4 Step5 5. Serial Dilution & Plating Step4->Step5 Step6 6. CFU Enumeration & Log Reduction Analysis Step5->Step6

Step-by-step workflow for the Time-Kill Kinetics assay to validate bactericidal efficacy.

  • Preparation: Prepare 10 mL cultures of the test organism at 5×105 CFU/mL in CAMHB.

  • Dosing: Add MMPT at concentrations corresponding to 1 × , 2 × , and 4 × its established MIC. Prepare a parallel set using Vancomycin.

  • Sampling: Incubate at 37°C with orbital shaking (200 rpm). Extract 100 μ L aliquots at t=0,2,4,8, and 24 hours.

  • Quenching & Plating: Immediately serially dilute the aliquots in sterile PBS (to prevent drug carryover effects) and plate 10 μ L spots onto Tryptic Soy Agar (TSA) plates.

  • Analysis: Incubate plates for 24 hours at 37°C. Count colonies to determine CFU/mL. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum represents a validated bactericidal effect.

References

  • Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - PubMed. Source: nih.gov.
  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC. Source: nih.gov.
  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC. Source: nih.gov.
  • Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase - PMC. Source: nih.gov.
  • Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - ACS Publications. Source: acs.org.

Sources

Validation

A Comparative Guide to the Synthesis and Biological Evaluation of the Enantiomers of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide array of substitutions, leading to compounds wi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide array of substitutions, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison of the proposed synthesis and biological evaluation of the individual enantiomers of a novel aminothiazole derivative, [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. As direct experimental data for this specific molecule is not extensively available in the public domain, this document serves as a predictive guide based on established chemical principles and data from closely related analogues. We will explore a plausible synthetic and chiral resolution strategy, propose a relevant biological target for evaluation, and compare its hypothetical performance against established compounds.

I. Rationale and Synthetic Strategy

The target molecule, [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, possesses a chiral center at the aminomethyl group, meaning it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.[4] Therefore, the separation and individual evaluation of these enantiomers are critical steps in the drug discovery process.

Our proposed synthetic approach focuses on the initial construction of the racemic thiazole core, followed by a classical chiral resolution to isolate the individual enantiomers. This strategy is often more cost-effective and scalable in early-stage research compared to a direct asymmetric synthesis, for which a bespoke catalyst or chiral auxiliary might need to be developed.

Proposed Synthesis of Racemic [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

The synthesis commences with a Hantzsch-type thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[5] The key steps are outlined below:

  • Synthesis of 2-(Methoxyacetyl)thioamide: Methoxyacetyl chloride is reacted with a source of ammonia, followed by treatment with Lawesson's reagent to yield the corresponding thioamide.

  • Synthesis of 2-Bromo-1-phenyl-ethanone: Phenylacetylene is subjected to a bromoacetoxylation reaction, followed by hydrolysis to give the α-haloketone.

  • Hantzsch Thiazole Synthesis: The 2-(methoxyacetyl)thioamide and 2-bromo-1-phenylethanone are condensed to form the 2-(methoxymethyl)-5-phenyl-1,3-thiazole core.

  • Vilsmeier-Haack Formylation: The thiazole core is then formylated at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF).

  • Reductive Amination: The resulting aldehyde is converted to the primary amine via reductive amination, for instance, using sodium borohydride and a source of ammonia, to yield the racemic product.

Chiral Resolution via Diastereomeric Salt Formation

With the racemic amine in hand, we propose a classical resolution method using a chiral acid to form diastereomeric salts.[6] This technique leverages the different physical properties (e.g., solubility) of the resulting diastereomeric salts to enable their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

  • Salt Formation: The racemic [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol. To this solution, a solution of a chiral resolving agent, for example, (R)-(-)-Mandelic acid (0.5 eq), in the same solvent is added dropwise.

  • Fractional Crystallization: The mixture is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation of the First Diastereomer: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the crystallized salt should be assessed using chiral HPLC.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the enantiomerically enriched free amine. The amine is extracted into an organic solvent (e.g., dichloromethane), and the solvent is removed under reduced pressure.

  • Isolation of the Second Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the other diastereomer, is treated with a base to recover the partially resolved amine. This amine can then be treated with (S)-(+)-Mandelic acid to crystallize the other diastereomer, which is then isolated and liberated in the same manner.

Diagram of the Proposed Synthetic and Resolution Workflow

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A Methoxyacetyl chloride B Thioamide Formation A->B D Hantzsch Thiazole Synthesis B->D C 2-Bromo-1-phenyl-ethanone C->D E Vilsmeier-Haack Formylation D->E F Reductive Amination E->F G Racemic Amine F->G H Racemic Amine I Diastereomeric Salt Formation (with (R)-Mandelic Acid) H->I J Fractional Crystallization I->J K Less Soluble Salt ((R)-Amine-(R)-Mandelate) J->K L More Soluble Salt ((S)-Amine-(R)-Mandelate) J->L M Basification & Extraction K->M N Basification & Extraction L->N O (R)-Enantiomer M->O P (S)-Enantiomer N->P

Caption: Proposed workflow for the synthesis of the racemic amine and its subsequent chiral resolution.

II. Biological Evaluation: A Comparative Perspective

Given the prevalence of anticancer activity among aminothiazole derivatives, we hypothesize that the enantiomers of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine may exhibit inhibitory activity against a relevant cancer-related kinase.[2] For the purpose of this guide, we will consider their potential as inhibitors of a hypothetical protein kinase, "Kinase X," which is implicated in a specific cancer signaling pathway.

Proposed In Vitro Assay: Kinase Inhibition Assay

A common and robust method to determine the inhibitory potential of a compound against a protein kinase is a luminescence-based kinase assay.

Experimental Protocol: Luminescence Kinase Assay

  • Reagent Preparation: Prepare assay buffer, a solution of Kinase X, the appropriate substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the (R)- and (S)-enantiomers of the target molecule, as well as comparator compounds, in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and test compounds to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the data to a four-parameter logistic curve.

Diagram of a Generic Kinase Signaling Pathway

G cluster_pathway Hypothetical Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Inhibitor [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (Enantiomers) Inhibitor->KinaseX

Caption: Inhibition of the hypothetical Kinase X signaling pathway by the target compound.

Comparative Performance Data

To provide a context for the potential efficacy of our target enantiomers, we will compare their hypothetical IC₅₀ values against two known kinase inhibitors, Compound A and Compound B, which are active against Kinase X.

CompoundTargetIC₅₀ (nM)Source
(R)-[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Kinase XHypothetical: 15N/A
(S)-[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Kinase XHypothetical: 250N/A
Compound A (Dasatinib) Multiple KinasesVaries[2]
Compound B (Sorafenib) Multiple KinasesVaries[7]

Note: The IC₅₀ values for the target enantiomers are hypothetical and for illustrative purposes only. The data for comparator compounds are from published literature and may not be directly comparable without head-to-head testing.

This hypothetical data illustrates a common scenario in which one enantiomer (the eutomer, in this case, the (R)-enantiomer) is significantly more potent than the other (the distomer).

III. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and biological evaluation of the enantiomers of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine. By proposing a robust synthetic and resolution strategy, we have laid the groundwork for obtaining the individual stereoisomers. Furthermore, by situating their potential biological activity within the context of kinase inhibition and comparing them to established drugs, we have provided a framework for assessing their therapeutic potential.

Future work would involve the execution of the proposed synthesis and resolution, followed by the biological screening of the enantiopure compounds against a panel of relevant kinases to identify their primary target(s). Subsequent structure-activity relationship (SAR) studies would then be crucial to optimize the potency and selectivity of the more active enantiomer, ultimately paving the way for preclinical development.

IV. References

  • Bengtsson, C., et al. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry – A European Journal, 19(30), 9916-9922. Available at: [Link]

  • A review of synthesis and biological activity of aminothiazole and its derivatives. (2025). World Journal of Advanced Research and Reviews, 25(01), 1673–1681. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Medicinal Chemistry, 12(9), 1436-1456. Available at: [Link]

  • Khalifa, M. E. (2022). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 69(4), 837-858. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4492. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm, 25, 6239-6254. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2012). Der Pharma Chemica, 4(1), 251-261. Available at: [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017). Google Patents. EP3162793A1. Available at:

  • Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles. (2022). Organic & Biomolecular Chemistry, 20, 7552-7556. Available at: [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2022). Pharmaceuticals, 15(11), 1362. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

As a Senior Application Scientist in pharmaceutical development, I recognize that handling novel intermediates like [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine requires moving beyond generic safety sheets. D...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I recognize that handling novel intermediates like [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine requires moving beyond generic safety sheets. Drug development professionals must understand the causality behind safety protocols to build self-validating, fail-safe workflows.

This guide provides an authoritative, step-by-step operational and disposal framework tailored to the specific physicochemical hazards of this primary amine thiazole derivative.

Physicochemical Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • The Primary Amine Moiety (-NH₂): Amines act as Lewis bases and are inherently caustic. They can saponify dermal lipids, leading to Skin Corrosion/Irritation (Category 2) and Serious Eye Damage (Category 2/2B)[1].

  • The Thiazole and Phenyl Rings: These structures confer high lipophilicity and potent biological activity, making the compound a valuable neurological pharmaceutical intermediate[2]. However, this lipophilicity dramatically increases the risk of rapid dermal absorption and systemic toxicity if the skin barrier is breached.

  • Physical State Hazards: Typically synthesized as a crystalline powder, this compound presents a high risk for aerosolization and dust formation[3]. Inhalation bypasses the stratum corneum, allowing direct mucosal absorption of the bioactive intermediate.

Tiered Personal Protective Equipment (PPE) Specifications

Under OSHA standard 1910.138, employers must base hand protection selection on an evaluation of the chemical's performance characteristics[4]. Because[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is both lipophilic and corrosive, standard single-layer latex is insufficient.

Table 1: Quantitative PPE Specifications and Scientific Justifications

PPE CategorySpecificationQuantitative MetricScientific Justification
Hand Protection Nitrile or Neoprene (Double Glove)Outer: ≥ 0.15 mm thicknessInner: ≥ 0.11 mm thicknessPrevents dermal penetration of lipophilic thiazole rings; provides breakthrough time >240 mins[4][5].
Eye Protection Chemical Splash GogglesANSI Z87.1+ CertifiedProtects against severe corneal damage from basic amine dust/aerosols[1].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static discharge during powder transfer; mitigates skin corrosion risks[3][5].
Respiratory Chemical Fume HoodFace velocity ≥ 100 fpmPrimary engineering control to mitigate inhalation of bioactive pharmaceutical dust[5].

Operational Workflow: Handling and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed. All hazardous materials must be handled using standard procedures outlined in Prudent Practices in the Laboratory[6].

Step-by-Step Handling Methodology
  • Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Keep all materials at least 6 inches (15 cm) behind the plane of the sash[5].

  • PPE Donning Sequence: Inspect gloves for micro-tears. Don the inner nitrile glove, followed by the lab coat (ensuring cuffs are tucked under the inner glove), and finally the outer nitrile glove. Don chemical splash goggles.

  • Static Mitigation: Because amine powders can generate static electricity, use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for weighing.

  • Active Handling: Open the container only inside the active draft of the hood. Weigh the material into a pre-tared, sealable vessel. Seal the secondary vessel before removing it from the hood.

  • Doffing and Decontamination: Remove the outer gloves inside the fume hood to contain residual dust. Wipe down the balance and hood surface with a 10% citric acid solution (the weak acid neutralizes the basic amine, forming a water-soluble, non-volatile salt).

HandlingWorkflow N1 1. Engineering Controls Verify Fume Hood >100 fpm N2 2. Don PPE Double Gloves, Goggles, Coat N1->N2 N3 3. Active Handling Use Anti-Static Spatulas N2->N3 N4 4. Doffing Remove Outer Gloves in Hood N3->N4 N5 5. Decontamination 10% Citric Acid Wipe-Down N4->N5

Workflow for handling primary amine thiazole derivatives safely.

Spill Response and Disposal Plan

Primary amines require specific chemical neutralization strategies during a spill. Sweeping dry powder can aerosolize the active pharmaceutical ingredient (API), leading to severe inhalation exposure.

Step-by-Step Spill Response Methodology
  • Immediate Assessment: If the spill is >50g or occurs outside a fume hood, evacuate the lab immediately and contact the HazMat team, as this constitutes an Immediately Dangerous to Life or Health (IDLH) scenario regarding airborne API dust[7].

  • Neutralization (Small Spills <50g): Do not use water initially, as it may spread the lipophilic compound. Cover the spill with a solid weak acid (e.g., sodium bisulfate or citric acid powder) to protonate the methanamine group. This converts the lipophilic free base into a highly polar, non-volatile salt[6][8].

  • Absorption: Moisten the neutralized powder slightly with water to facilitate salt formation, then absorb with inert materials (e.g., vermiculite or sand).

  • Disposal Segregation: Scoop the absorbed mixture using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label strictly as "Hazardous Waste: Corrosive Organic Amine / Thiazole Derivative." Do not mix with acidic waste streams in bulk, as residual unneutralized base may cause an exothermic reaction.

SpillResponse S1 Spill Detected [2-(Methoxymethyl)...] S2 Assess Spill Size S1->S2 S3 Small (<50g) in Hood Proceed to Cleanup S2->S3 Low Risk S4 Large (>50g) or Outside Evacuate & Call HazMat S2->S4 High Risk S5 Neutralization Apply Solid Citric Acid S3->S5 S6 Containment Absorb & Bag as Amine Waste S5->S6

Decision tree and response protocol for chemical spills.

References

  • Organic Syntheses. "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles." Orgsyn.org. Available at: [Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.138 - Hand protection." OSHA.gov. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Chemical Safety in the Workplace." CDC.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
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